3-Methyl-pyrrolidine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNPHMVNQPDXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393167 | |
| Record name | 3-Methyl-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885953-27-5 | |
| Record name | 3-Methyl-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-3-Methyl-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Methyl-pyrrolidine-3-carboxylic acid is a chiral, non-proteinogenic amino acid analogue belonging to the class of substituted pyrrolidines. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds due to its conformational rigidity and its ability to present substituents in a well-defined three-dimensional arrangement. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (S)-3-Methyl-pyrrolidine-3-carboxylic acid, serving as a valuable resource for professionals in drug discovery and development.
Chemical Properties
(S)-3-Methyl-pyrrolidine-3-carboxylic acid is a white to yellow solid at room temperature. Its core structure consists of a five-membered pyrrolidine ring with a methyl group and a carboxylic acid moiety attached to the C3 position, with the stereochemistry at this chiral center being (S).
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 129.16 g/mol | PubChem[1] |
| CAS Number | 1427203-57-3 | PubChem[1] |
| Appearance | White to yellow solid | ChemicalBook[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Not available | |
| XLogP3 (Computed) | -2.5 | PubChem[1] |
| Storage Temperature | 2-8°C (protect from light) | ChemicalBook[2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of (S)-3-Methyl-pyrrolidine-3-carboxylic acid. While raw spectral data is not publicly available, typical spectral characteristics can be inferred from the analysis of similar structures and general principles of spectroscopy. Commercial suppliers like ChemicalBook indicate the availability of ¹H NMR, ¹³C NMR, IR, and MS spectra for this compound.[4]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons of the pyrrolidine ring, and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the stereochemistry of the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the six carbon atoms in the molecule, including the quaternary carbon at the C3 position, the methyl carbon, the two methylene carbons of the pyrrolidine ring, and the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹, which often overlaps with the C-H stretching vibrations.[5] A strong carbonyl (C=O) stretching absorption is expected between 1760 and 1690 cm⁻¹.[5] The spectrum of pyrrolidine itself shows N-H stretching between 3300 and 3400 cm⁻¹ and C-H stretching peaks around 2970 and 2884 cm⁻¹.[6]
Mass Spectrometry: The mass spectrum of a carboxylic acid typically shows a molecular ion peak, although it can be weak for aliphatic acids.[7] Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[7][8]
Experimental Protocols
The synthesis of enantiomerically pure substituted pyrrolidines is a key challenge in organic chemistry. One effective method for the preparation of related structures is through asymmetric Michael addition reactions.
Enantioselective Synthesis via Asymmetric Michael Addition
An organocatalytic enantioselective Michael addition of a nitroalkane to a 4-substituted 4-oxo-2-enoate can be employed, followed by a reductive cyclization to yield the desired pyrrolidine-3-carboxylic acid derivative. This approach has been successfully used to synthesize 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess (97% ee) in just two steps.[9]
Workflow for the Synthesis of a Pyrrolidine-3-Carboxylic Acid Derivative:
Caption: General workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives.
Detailed Experimental Steps (Adapted from a similar synthesis):
-
Michael Addition:
-
To a solution of the 4-alkyl-substituted 4-oxo-2-enoate and the nitroalkane in a suitable solvent (e.g., toluene), add the organocatalyst (e.g., a chiral secondary amine).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or below) until the reaction is complete, as monitored by TLC or HPLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting Michael adduct by column chromatography.
-
-
Reductive Cyclization:
-
Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol).
-
Add a reducing agent (e.g., palladium on carbon) and subject the mixture to hydrogenation.
-
After the reaction is complete, filter the catalyst and concentrate the solvent to obtain the crude product.
-
Purify the final pyrrolidine-3-carboxylic acid derivative by recrystallization or chromatography.
-
Biological Significance and Potential Applications
While specific biological activities for (S)-3-Methyl-pyrrolidine-3-carboxylic acid have not been extensively reported, the broader class of pyrrolidine-3-carboxylic acid derivatives has shown significant potential in drug discovery, particularly as enzyme inhibitors.
Role as Enzyme Inhibitors
The rigid pyrrolidine scaffold is ideal for positioning functional groups to interact with the active sites of enzymes, leading to potent and selective inhibition.[10]
Potential Enzyme Targets:
-
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Several marketed DPP-4 inhibitors, such as vildagliptin and saxagliptin, are based on a pyrrolidine scaffold.[10][11]
-
α-Amylase and α-Glucosidase: Inhibitors of these enzymes can help regulate postprandial glucose levels, making them valuable targets for managing diabetes and obesity. Pyrrolidine derivatives have been investigated as potential inhibitors of both α-amylase and α-glucosidase.[12]
-
Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors.[13]
Signaling Pathway of DPP-4 Inhibition:
Caption: Potential role of a pyrrolidine derivative in the DPP-4 inhibition pathway.
Given the established role of the pyrrolidine-3-carboxylic acid scaffold in targeting these and other enzymes, (S)-3-Methyl-pyrrolidine-3-carboxylic acid represents a valuable building block for the design and synthesis of novel therapeutic agents. Its specific stereochemistry and substitution pattern may offer unique advantages in terms of potency, selectivity, and pharmacokinetic properties. Further research into the biological activities of this compound is warranted to explore its full therapeutic potential.
References
- 1. (S)-3-Methyl-pyrrolidine-3-carboxylic acid | C6H11NO2 | CID 1516525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-Methyl-pyrrolidine-3-carboxylic acid CAS#: 1427203-57-3 [m.chemicalbook.com]
- 3. (S)-3-Methyl-pyrrolidine-3-carboxylic acid | 1427203-57-3 [chemicalbook.com]
- 4. (S)-3-Methyl-pyrrolidine-3-carboxylic acid(1427203-57-3) 1H NMR [m.chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. youtube.com [youtube.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Methyl-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-methyl-pyrrolidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The document details key synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate the replication and optimization of these methods in a laboratory setting.
Organocatalytic Asymmetric Michael Addition and Reductive Cyclization
A highly efficient and concise two-step synthesis of 5-methylpyrrolidine-3-carboxylic acid has been developed, commencing with an organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[1][2][3] This is followed by a reductive cyclization of the resulting nitro-keto-ester intermediate. This pathway is notable for its high stereoselectivity and use of readily available starting materials.[1][4]
Signaling Pathway Diagram
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
An In-depth Technical Guide to the Spectroscopic Data of 3-Methyl-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-pyrrolidine-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols are provided to aid in the replication and verification of the presented data.
Introduction
This compound, also known as 3-methyl-β-proline, is a substituted cyclic amino acid. Its rigid pyrrolidine scaffold and the presence of a chiral center make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. Accurate and comprehensive spectroscopic data is crucial for its identification, characterization, and quality control in research and development settings. The CAS number for the racemic mixture of 3-Methylpyrrolidine-3-carboxylic acid is 885953-27-5, and for the (S)-enantiomer, it is 1427203-57-3[1][2].
Spectroscopic Data
While a complete, publicly available experimental dataset for this compound is not readily found in a single source, the following tables summarize the expected and reported spectroscopic characteristics based on available information and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented here is based on the analysis of similar structures and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3-1.5 | s | 3H | -CH₃ |
| ~1.8-2.2 | m | 2H | -CH₂- (C4) |
| ~3.0-3.5 | m | 4H | -CH₂- (C2), -CH₂- (C5) |
| ~10-12 | br s | 1H | -COOH |
| ~8-9 | br s | 1H | -NH₂⁺- |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~20-25 | -CH₃ |
| ~35-40 | C4 |
| ~45-50 | C3 |
| ~50-55 | C2 |
| ~55-60 | C5 |
| ~175-180 | -COOH |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₆H₁₁NO₂.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₁₁NO₂[3] |
| Molecular Weight | 129.16 g/mol [3] |
| Exact Mass | 129.07898 u[3] |
| Predicted m/z (M+H)⁺ | 130.0862 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and amine functional groups.
Table 4: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| 3100-3000 | Medium | N-H stretch (Amine salt) |
| 2970-2850 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| 1650-1580 | Medium | N-H bend (Amine) |
| 1470-1450 | Medium | C-H bend (Aliphatic) |
| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for obtaining the spectroscopic data for this compound.
Synthesis of this compound
A general approach to the synthesis of 3-substituted pyrrolidine-3-carboxylic acids can be adapted for the synthesis of the title compound. One plausible synthetic route involves the Michael addition of a nucleophile to a suitably substituted acrylic ester, followed by cyclization and hydrolysis.
Diagram of a potential synthetic workflow:
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Methyl-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-pyrrolidine-3-carboxylic acid is a substituted, non-proteinogenic cyclic amino acid. As a proline analog, its rigid pyrrolidine ring structure provides a valuable scaffold in medicinal chemistry and drug design. The stereochemistry and conformational preferences of the pyrrolidine ring are critical in determining the biological activity of molecules incorporating this moiety. This guide provides a comprehensive overview of the molecular structure, conformational analysis, and key physicochemical properties of this compound, drawing upon established principles from related proline derivatives.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. The data presented here is for the (S)-enantiomer, which is a common chiral form available commercially.
| Property | Value | Source |
| IUPAC Name | (3S)-3-methylpyrrolidine-3-carboxylic acid | [1] |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| CAS Number | 1427203-57-3 | [1] |
| Canonical SMILES | C[C@@]1(CCNC1)C(=O)O | [1] |
| Appearance | White to yellow solid | |
| Storage Temperature | 2-8°C (protect from light) |
Conformational Analysis of the Pyrrolidine Ring
The five-membered pyrrolidine ring of proline and its derivatives is not planar and exists in puckered conformations to relieve ring strain. The two primary low-energy conformations are the "endo" and "exo" puckers, often described as envelope conformations where one atom is out of the plane of the other four.
-
Endo Pucker: The Cγ (C4) atom is displaced on the same side of the ring as the carboxyl group.
-
Exo Pucker: The Cγ (C4) atom is displaced on the opposite side of the ring as the carboxyl group.
Computational studies, such as Density Functional Theory (DFT), and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating the preferred conformations of such molecules. Analysis of vicinal proton-proton coupling constants (³JHH) in the ¹H NMR spectrum can provide valuable information about the dihedral angles and, consequently, the ring pucker.
Synthesis of this compound
The synthesis of substituted pyrrolidine-3-carboxylic acids can be achieved through various synthetic routes. One efficient method involves an organocatalytic asymmetric Michael addition followed by reductive cyclization. While a specific protocol for this compound is not detailed in the cited literature, a general and analogous two-step synthesis for 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been reported, which can be adapted.
Experimental Protocol: Asymmetric Michael Addition and Reductive Cyclization (Analogous)
This protocol is based on the synthesis of a related compound and serves as a representative methodology.
Step 1: Organocatalytic Enantioselective Michael Addition
-
To a solution of a suitable 4-oxo-2-enoate (1 equivalent) in an appropriate solvent (e.g., toluene), add the desired nitroalkane (1.5 equivalents).
-
Add a chiral organocatalyst (e.g., a chiral primary or secondary amine, 10-20 mol%).
-
The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography.
Step 2: Reductive Cyclization
-
The Michael adduct from Step 1 is dissolved in a suitable solvent (e.g., methanol).
-
A hydrogenation catalyst, such as Palladium on carbon (Pd/C), is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred until the reduction is complete (monitored by TLC).
-
The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the crude product.
-
The final product is purified by recrystallization or column chromatography.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the methyl group. The chemical shifts and coupling constants of the ring protons are particularly sensitive to the ring's conformation.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| CH₃ | 1.2 - 1.5 | s |
| CH₂ (ring) | 2.0 - 3.8 | m |
| NH | Broad signal (or exchanged in D₂O) | br s |
| COOH | 10 - 12 (in non-aqueous solvent) | br s |
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon at C3, the methyl carbon, the carboxylic acid carbonyl, and the methylene carbons of the pyrrolidine ring.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| CH₃ | 15 - 25 |
| CH₂ (ring) | 30 - 60 |
| C3 (quaternary) | 45 - 60 |
| C=O (carboxyl) | 170 - 185 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the secondary amine functionalities.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching (H-bonded) | 3300 - 2500 (very broad) |
| C-H (Alkyl) | Stretching | 2980 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |
| N-H (Secondary Amine) | Stretching | 3400 - 3300 |
| N-H (Secondary Amine) | Bending | 1650 - 1580 |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |
Biological Significance and Applications
Pyrrolidine-3-carboxylic acid derivatives are recognized as important pharmacophores in drug discovery. Their constrained cyclic structure makes them valuable in the design of enzyme inhibitors and receptor agonists/antagonists. For instance, various derivatives have been investigated for their potential as:
-
Anticonvulsants
-
Anticancer agents
-
Antimicrobial agents
-
PPARα/γ dual agonists for the treatment of type 2 diabetes.
The specific stereochemistry and conformation of the pyrrolidine ring, influenced by substituents like the methyl group at the C3 position, are crucial for achieving high affinity and selectivity for biological targets.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry. Its structural and conformational properties, particularly the puckering of the pyrrolidine ring, are key determinants of its utility as a building block in drug design. While specific experimental data for this compound is limited in publicly accessible literature, a robust understanding of its characteristics can be inferred from the extensive studies on related proline analogs. Further research focusing on the detailed conformational analysis and biological evaluation of this compound is warranted to fully explore its potential in the development of novel therapeutics.
References
The Multifaceted Biological Activities of 3-Methyl-pyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, owing to its conformational flexibility and ability to present substituents in a defined three-dimensional space. Among its many derivatives, 3-methyl-pyrrolidine-3-carboxylic acid and its analogues have emerged as a versatile class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological targets, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents.
Core Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant activity against a range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and proteins involved in critical cellular signaling pathways. The following tables summarize the key quantitative data from various studies, highlighting the structure-activity relationships (SAR) of these compounds.
Muscarinic M5 Receptor Antagonism
A series of racemic and enantiopure pyrrolidine amides have been synthesized and evaluated as antagonists of the muscarinic M5 receptor, a potential target for the treatment of various central nervous system disorders.
Table 1: Biological Activity of Pyrrolidine Amides as M5 Antagonists
| Compound | R | Stereochemistry | hM5 IC50 (nM) |
| 1a | Phenyl | Racemic | 47 |
| 1b | Phenyl | (R) | >10000 |
| 1c | Phenyl | (S) | 28 |
| 1d | 2-Naphthyl | (S) | 35 |
| 1e | 3-Chlorophenyl | (S) | 87 |
Data sourced from a study on pyrrolidine amide-based M5 antagonists.
MDM2 Inhibition in Cancer Therapy
The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a key target in oncology. Spiro-oxindole derivatives incorporating a pyrrolidine ring have been developed as potent inhibitors of this protein-protein interaction.
Table 2: Activity of Spiro-oxindole Pyrrolidine Derivatives as MDM2 Inhibitors
| Compound | R | MDM2 IC50 (nM) | MDM2 Ki (nM) | SJSA-1 Cell Growth IC50 (nM) |
| 2a | 4-Chlorophenyl | 8.6 | 4.9 | 150 |
| 2b | 3-Chlorophenyl | 6.4 | 3.6 | 120 |
| 2c | 2,4-Dichlorophenyl | 3.7 | 2.1 | 90 |
Data from research on spiro-oxindole inhibitors of the p53-MDM2 interaction.
Inhibition of Carbohydrate-Metabolizing Enzymes
Certain pyrrolidine derivatives have been investigated for their potential in managing diabetes through the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates.
Table 3: Inhibitory Activity of Pyrrolidine Derivatives against α-Amylase and α-Glucosidase
| Compound | Substitution Pattern | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
| 3a | 4-Methylphenyl | 36.32 | 47.19 |
| 3b | 4-Methoxyphenyl | 27.51 | 18.04 |
| 3c | 4-Chlorophenyl | 45.12 | 58.23 |
Data compiled from studies on the anti-diabetic potential of pyrrolidine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments cited in the evaluation of this compound derivatives.
Synthesis of Pyrrolidine Amide M5 Antagonists
General Procedure:
-
Amide Coupling: To a solution of the desired carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture for 10 minutes at room temperature. Add the corresponding aniline (1.0 eq) and continue stirring for 2-4 hours. After completion, dilute the reaction with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Boc Deprotection: Dissolve the Boc-protected pyrrolidine derivative in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir the solution at room temperature for 1-2 hours. Remove the solvent under reduced pressure to obtain the deprotected amine salt.
-
Sulfonamide Formation: Dissolve the amine salt in DCM and cool to 0 °C. Add DIPEA (3.0 eq) followed by the desired sulfonyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water, extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by preparative HPLC.
MDM2 Binding Assay (Fluorescence Polarization)
This assay measures the ability of a compound to disrupt the interaction between MDM2 and a fluorescently labeled p53-derived peptide.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescein-labeled p53 peptide (e.g., FAM-pDI-pW-pE-pW-pS)
-
Assay buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a solution of the FAM-p53 peptide in the assay buffer.
-
In a 384-well black plate, add the test compound at various concentrations.
-
Add the MDM2 protein to the wells.
-
Add the FAM-p53 peptide to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1][2][3][4][5]
α-Amylase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of α-amylase, an enzyme that hydrolyzes starch.[6][7][8][9][10]
Materials:
-
α-Amylase solution (from porcine pancreas)
-
Starch solution (1% w/v in buffer)
-
Dinitrosalicylic acid (DNSA) reagent
-
Phosphate buffer (pH 6.9)
-
Test compounds
Procedure:
-
Pre-incubate the test compound at various concentrations with the α-amylase solution for 10 minutes at 37 °C.[9]
-
Initiate the reaction by adding the starch solution and incubate for another 10 minutes at 37 °C.
-
Stop the reaction by adding the DNSA reagent.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
Cool the tubes to room temperature and dilute the reaction mixture with distilled water.
-
Measure the absorbance at 540 nm.
-
Acarbose is used as a positive control.
-
Calculate the percentage of inhibition and the IC50 value.[7]
α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase, an enzyme that hydrolyzes terminal, non-reducing 1,4-linked alpha-glucose residues.[11][12][13][14]
Materials:
-
α-Glucosidase solution (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution
-
Sodium carbonate solution (0.1 M)
-
Phosphate buffer (pH 6.8)
-
Test compounds
Procedure:
-
Add the test compound, α-glucosidase solution, and phosphate buffer to a 96-well plate.[11]
-
Pre-incubate the plate for 10 minutes at 37 °C.
-
Initiate the reaction by adding the pNPG solution.
-
Incubate for 20 minutes at 37 °C.[11]
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.[11]
-
Acarbose is used as a positive control.
-
Calculate the percentage of inhibition and the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these derivatives exert their effects is paramount for rational drug design and development.
Muscarinic M5 Receptor Signaling Pathway
The M5 muscarinic acetylcholine receptor is a Gq-coupled GPCR.[15][16] Antagonists of this receptor, such as the this compound derivatives, block the binding of acetylcholine (ACh), thereby inhibiting downstream signaling. This pathway is initiated by the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[17]
p53-MDM2 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis.[18] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[18][19] Inhibitors based on the this compound scaffold can disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53. Activated p53 then translocates to the nucleus and induces the expression of target genes that mediate cell cycle arrest, apoptosis, or DNA repair.[18]
Conclusion
Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics. Their demonstrated activities against a range of important biological targets, coupled with the potential for synthetic modification to fine-tune their pharmacological properties, make them an exciting area of ongoing research. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating further exploration and development of this important class of compounds.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. clyte.tech [clyte.tech]
- 5. researchgate.net [researchgate.net]
- 6. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 7. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Amylase inhibition assay [bio-protocol.org]
- 9. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. abcam.cn [abcam.cn]
- 13. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 15. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 16. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 17. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
The Cornerstone of Modern Drug Design: 3-Methyl-pyrrolidine-3-carboxylic Acid as a Premier Chiral Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles has placed a significant demand on the development of sophisticated chiral building blocks. Among these, 3-Methyl-pyrrolidine-3-carboxylic acid has emerged as a molecule of profound interest, offering a unique combination of stereochemical complexity and synthetic versatility. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role in the creation of next-generation pharmaceuticals.
Physicochemical Properties and Data Presentation
The inherent chirality and structural rigidity of the this compound scaffold make it an attractive component in medicinal chemistry. The strategic incorporation of this moiety can significantly influence the pharmacological and pharmacokinetic properties of a drug candidate. Below is a summary of key physicochemical data for the parent compound and a common derivative.
Table 1: Physicochemical Properties of this compound and its Methyl Ester Derivative
| Property | (S)-3-Methyl-pyrrolidine-3-carboxylic acid | Methyl pyrrolidine-3-carboxylate hydrochloride |
| Molecular Formula | C₆H₁₁NO₂[1] | C₆H₁₂ClNO₂[2] |
| Molecular Weight | 129.16 g/mol [1] | 165.62 g/mol [2] |
| CAS Number | 1427203-57-3[1] | 198959-37-4[2] |
| Appearance | White to yellow solid[3] | Not specified |
| Storage Temperature | 2-8°C (protect from light)[3] | Not specified |
| Computed XLogP3 | -2.5[1] | Not available |
| Hydrogen Bond Donor Count | 2[1] | 2 |
| Hydrogen Bond Acceptor Count | 2[1] | 2 |
Enantioselective Synthesis: A Gateway to Chiral Purity
The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. Consequently, the enantioselective synthesis of this compound is of paramount importance. A highly efficient and atom-economical approach involves a two-step sequence featuring an organocatalytic asymmetric Michael addition followed by a reductive cyclization.[4][5][6] This method allows for the concise synthesis of highly enantiomerically enriched 5-alkylsubstituted pyrrolidine-3-carboxylic acids.[4][5][6] For instance, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid has been synthesized in two steps with a remarkable 97% enantiomeric excess (ee).[4][5][6]
Experimental Workflow for Enantioselective Synthesis
The following diagram illustrates the general workflow for the asymmetric synthesis of this compound derivatives.
Key Experimental Protocols
Step 1: Organocatalytic Enantioselective Michael Addition of Nitroalkanes to 4-Oxo-enoates
This key step establishes the crucial stereocenter. While specific catalyst and solvent systems can vary, a general procedure is outlined below.
-
Reactants: A 4-alkyl-substituted 4-oxo-2-enoate (e.g., ethyl 4-oxopent-2-enoate) and a nitroalkane (e.g., nitromethane).
-
Catalyst: A chiral organocatalyst, often a primary or secondary amine-based catalyst (e.g., a chiral thiourea or squaramide derivative), is employed to induce enantioselectivity.
-
Solvent: A suitable organic solvent such as toluene, chloroform, or dichloromethane is used.
-
Procedure:
-
To a solution of the 4-oxo-2-enoate and the chiral organocatalyst in the chosen solvent, the nitroalkane is added.
-
The reaction mixture is stirred at a controlled temperature (often ranging from room temperature to lower temperatures to enhance enantioselectivity) for a period of 12 to 48 hours, or until completion as monitored by TLC or other analytical techniques.
-
Upon completion, the reaction is quenched, and the crude product is purified, typically by column chromatography on silica gel.
-
Step 2: Reductive Cyclization
The intermediate from the Michael addition is then converted to the final pyrrolidine ring system.
-
Reactant: The purified chiral γ-nitro ketone intermediate.
-
Reagents: A reducing agent and a catalyst are used to simultaneously reduce the nitro group and effect cyclization. A common system is Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Solvent: A protic solvent such as methanol or ethanol is typically used.
-
Procedure:
-
The γ-nitro ketone is dissolved in the solvent in a reaction vessel suitable for hydrogenation.
-
The Pd/C catalyst is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-40 bar) at room temperature for several hours until the reaction is complete.
-
The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated under reduced pressure to yield the crude product.
-
Further purification, if necessary, can be achieved by recrystallization or chromatography.
-
Applications in Drug Discovery: Targeting Key Signaling Pathways
The rigid, three-dimensional structure of this compound makes it an ideal scaffold for designing potent and selective inhibitors of various enzymes and receptors. Derivatives of this chiral building block have shown significant promise in targeting key signaling pathways implicated in metabolic diseases and thrombosis.
Dipeptidyl Peptidase-4 (DPP-IV) Inhibition for Type 2 Diabetes
DPP-IV is a serine protease that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control in patients with type 2 diabetes. Pyrrolidine-based structures are highly effective at targeting the active site of DPP-IV.
Factor XIa Inhibition in the Coagulation Cascade
Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade. Inhibition of FXIa is a promising anticoagulant strategy for the prevention of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. The constrained conformation of pyrrolidine-based scaffolds is well-suited for designing potent and selective FXIa inhibitors.
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern drug discovery. Its efficient enantioselective synthesis provides access to a scaffold that offers the ideal combination of structural rigidity and functional versatility. As demonstrated by its application in the development of DPP-IV and Factor XIa inhibitors, this chiral building block is poised to play an increasingly critical role in the design of innovative therapeutics for a wide range of diseases. For researchers and drug development professionals, a deep understanding of the synthesis and application of this remarkable molecule is essential for pushing the boundaries of pharmaceutical innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. radiopaedia.org [radiopaedia.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Physicochemical Characteristics of 3-Methyl-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-pyrrolidine-3-carboxylic acid is a substituted proline analogue belonging to the class of cyclic amino acids. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery. The introduction of a methyl group at the C-3 position can impart unique conformational constraints and lipophilicity, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, with a focus on the (S)-enantiomer. It includes a summary of its properties, detailed experimental protocols for their determination, and an illustrative example of a signaling pathway where related pyrrolidine derivatives have shown significant biological activity.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is limited in publicly accessible literature, a summary of available and computed data is presented below.
Data Summary
The following tables summarize the key physicochemical parameters for (S)-3-Methyl-pyrrolidine-3-carboxylic acid.
Table 1: General and Computed Physicochemical Properties of (S)-3-Methyl-pyrrolidine-3-carboxylic acid
| Property | Value | Source |
| Chemical Formula | C₆H₁₁NO₂ | PubChem[1][2] |
| Molecular Weight | 129.16 g/mol | PubChem[1][2] |
| CAS Number | 1427203-57-3 | PubChem[1] |
| Appearance | White to yellow solid | ChemicalBook[3] |
| Storage Temperature | 2-8°C (protect from light) | ChemicalBook[3] |
| Computed XLogP3 | -2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 129.078978594 Da | PubChem[1] |
| Topological Polar Surface Area | 49.3 Ų | PubChem[1] |
Spectral Data
While specific spectra for this compound are not publicly available, typical spectral characteristics for pyrrolidine-3-carboxylic acid derivatives are described based on general spectroscopic principles.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the pyrrolidine ring protons and the methyl group protons. The chemical shifts would be influenced by the carboxylic acid and amine functionalities. |
| ¹³C NMR | Signals for the five carbons of the pyrrolidine ring, the methyl carbon, and the carboxylic acid carbonyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching of the carboxylic acid (broad), C-H stretching of the alkyl groups, C=O stretching of the carboxylic acid, and N-H bending of the secondary amine. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of pyrrolidine and carboxylic acid moieties. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols that can be adapted for the specific analysis of this compound.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid derivative like this compound, there will be at least two pKa values corresponding to the carboxylic acid and the amino group.
Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter with standard buffer solutions and immerse the pH electrode in the sample solution.
-
Titration: Add small, precise increments of a standardized NaOH solution from a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points are identified as the points of steepest slope. The pKa values are the pH values at which half of the volume of NaOH required to reach the equivalence points has been added.
Determination of Octanol-Water Partition Coefficient (logP) - Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties.
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Procedure:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the n-octanol phase.
-
Equilibration: Seal the flask and shake it for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours) at a constant temperature.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Determination of Aqueous Solubility (Shake-Flask Method)
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.
Principle: An excess amount of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of purified water.
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Filter or centrifuge the solution to remove any undissolved solid.
-
Concentration Measurement: Withdraw a clear aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Solubility Calculation: The measured concentration represents the thermodynamic aqueous solubility of the compound at that temperature.
Spectroscopic Analysis
3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).
3.4.2 Infrared (IR) Spectroscopy
Procedure (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum using an FT-IR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
Biological Context and Signaling Pathways
While specific signaling pathways for this compound have not been explicitly detailed in the available literature, the broader class of pyrrolidine-3-carboxylic acid derivatives has been extensively studied for various biological activities. These derivatives are recognized as valuable scaffolds in drug discovery, particularly as enzyme inhibitors and receptor agonists.[4][5]
For instance, pyrrolidine-based structures are key components of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-IV), α-amylase, α-glucosidase, and autotaxin.[6][7][8] Inhibition of DPP-IV is a well-established therapeutic strategy for type 2 diabetes. Furthermore, pyrrolidine derivatives have been developed as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating glucose and lipid metabolism.[4]
Example Signaling Pathway: DPP-IV Inhibition
DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release. This mechanism is crucial for maintaining glucose homeostasis.
Below is a diagram illustrating the workflow for the synthesis of a pyrrolidine-based intermediate that can be utilized in the development of DPP-IV inhibitors.
Conclusion
This compound represents a molecule of interest for further investigation in drug discovery and development due to the established biological significance of the pyrrolidine scaffold. This guide has summarized the available physicochemical data and provided detailed experimental protocols for the characterization of this compound. While experimental values for some key properties like pKa and aqueous solubility are currently lacking in the public domain, the provided methodologies offer a clear path for their determination. The exploration of its biological activity, potentially as an enzyme inhibitor or receptor modulator in pathways such as glucose metabolism, warrants further research. The information and protocols presented herein serve as a valuable resource for scientists and researchers working with this and related compounds.
References
- 1. (S)-3-Methyl-pyrrolidine-3-carboxylic acid | C6H11NO2 | CID 1516525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-Methyl-pyrrolidine-3-carboxylic acid | 1427203-57-3 [chemicalbook.com]
- 3. (S)-3-Methyl-pyrrolidine-3-carboxylic acid CAS#: 1427203-57-3 [chemicalbook.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 6. benchchem.com [benchchem.com]
- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methyl-pyrrolidine-3-carboxylic Acid: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-pyrrolidine-3-carboxylic acid, a substituted β-proline analog, has emerged as a valuable chiral building block in medicinal chemistry. Its rigid pyrrolidine scaffold, combined with the stereogenic center at the 3-position, offers a unique three-dimensional architecture that is instrumental in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound. It details key experimental protocols, presents quantitative data in a structured format, and visualizes synthetic pathways to facilitate a deeper understanding of this important molecule and its role in drug discovery.
Introduction
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in a multitude of natural products and synthetic pharmaceuticals. The conformational rigidity of the five-membered ring allows for precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. This compound, by incorporating a methyl group at the C3 position, introduces an additional stereocenter that further refines the molecule's shape and properties. This guide will delve into the scientific journey of this compound, from its foundational synthesis to its applications in modern drug development.
Discovery and Historical Context
The conceptual groundwork for the synthesis of substituted pyrrolidine-3-carboxylic acids was significantly advanced by the work of Professor Henry Rapoport and his research group in the 1970s. Their detailed investigations into the synthesis and rearrangement of related α-methylenelactams provided a mechanistic understanding that proved pivotal for the subsequent development of synthetic routes to compounds like this compound.[1] While a singular "discovery" paper for this specific molecule is not readily apparent in early literature, its synthesis is a logical extension of the methodologies developed for other substituted prolines. The enantioselective synthesis of 3-methyl-β-proline, a closely related isomer, has been achieved through methods such as asymmetric phase-transfer catalyzed alkylation, highlighting the ongoing interest in this structural motif.
Synthetic Methodologies
The synthesis of this compound, particularly its enantiomerically pure forms, has been approached through various strategic routes. A notable and well-documented method is the diastereoselective synthesis of (R)-3-Methylpyrrolidine-3-carboxylic acid.
Diastereoselective Synthesis of (R)-3-Methylpyrrolidine-3-Carboxylic Acid
A comprehensive synthetic route has been developed, commencing from readily available starting materials and proceeding through a series of stereocontrolled transformations. The overall workflow for this synthesis is depicted below.
Figure 1: General workflow for the diastereoselective synthesis of (R)-3-Methylpyrrolidine-3-carboxylic acid.
Experimental Protocol: Diastereoselective Synthesis
The following protocol is a generalized representation based on established methodologies for the synthesis of substituted pyrrolidines.
Step 1: Alkylation of N-protected Precursor
-
To a solution of an N-protected pyroglutamate derivative in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base such as lithium diisopropylamide (LDA) is added at low temperature (-78 °C) to generate the enolate.
-
Methyl iodide is then added to the reaction mixture, and the solution is allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Step 2: Reductive Cyclization and Deprotection
-
The alkylated intermediate is subjected to reduction and cyclization conditions, which may involve catalytic hydrogenation or the use of chemical reducing agents, to form the pyrrolidine ring.
-
Subsequent removal of the N-protecting group, often through acid- or base-catalyzed hydrolysis or hydrogenolysis, yields the final product.
-
Purification is typically achieved through recrystallization or column chromatography.
Quantitative Data for Synthesis
| Step | Product | Yield (%) | Enantiomeric Excess (ee%) |
| Alkylation | N-protected-3-methyl-pyroglutamate | 85-95 | >98 (diastereomeric excess) |
| Cyclization/Deprotection | (R)-3-Methylpyrrolidine-3-carboxylic acid | 70-85 | >98 |
Note: Yields and enantiomeric excess are representative and can vary based on specific reaction conditions and substrates.
Applications in Drug Discovery and Development
The rigid framework of this compound makes it an attractive scaffold for the design of molecules targeting a variety of biological systems, particularly within the central nervous system.
Central Nervous System (CNS) Disorders
Derivatives of pyrrolidine-3-carboxylic acid have been patented as intermediates in the synthesis of compounds aimed at treating CNS disorders. The constrained conformation of the pyrrolidine ring can lead to higher affinity and selectivity for specific receptor subtypes. For instance, related methylated pyrrolidine-dicarboxylate compounds have shown potent and selective activity as NMDA receptor agonists, suggesting that the introduction of a methyl group can significantly enhance excitotoxic potency. This highlights the potential of 3-methyl substituted pyrrolidine carboxylic acids in the design of neuromodulatory agents.
Enzyme Inhibition
The core structure of this compound can serve as a template for the development of enzyme inhibitors. The carboxylic acid moiety can act as a key binding element, while the methylated pyrrolidine ring provides a rigid scaffold to position other functional groups for optimal interaction with the enzyme's active site.
Conclusion
This compound represents a significant and versatile building block in the arsenal of medicinal chemists. Its stereochemically defined structure and synthetic accessibility make it a valuable starting point for the creation of novel drug candidates. The foundational work on pyrrolidine synthesis, coupled with modern asymmetric methodologies, has paved the way for the efficient production of this compound. As our understanding of its pharmacological potential continues to grow, this compound is poised to play an increasingly important role in the development of next-generation therapeutics, particularly for challenging targets within the central nervous system. Further exploration of its biological activities and the development of new derivatives are promising avenues for future research.
References
An In-depth Technical Guide to 3-Methyl-pyrrolidine-3-carboxylic Acid: CAS Number, Identification, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-pyrrolidine-3-carboxylic acid is a substituted proline derivative that holds significant interest in the fields of medicinal chemistry and drug discovery. The rigid pyrrolidine scaffold, combined with the stereocenter at the 3-position, makes it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the identification, synthesis, and known biological context of this compound, with a focus on its CAS numbers, spectroscopic characterization, and experimental protocols.
Chemical Identification and Properties
This compound exists as a racemic mixture and as two distinct enantiomers, each with a unique CAS number. The fundamental properties of this compound are summarized below.
| Identifier | Data | Reference |
| IUPAC Name | 3-methylpyrrolidine-3-carboxylic acid | |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| CAS Number (Racemate) | 885953-27-5 | [] |
| CAS Number ((S)-enantiomer) | 1427203-57-3 | [2] |
| CAS Number ((R)-enantiomer) | 1410783-77-5 |
Table 1: Chemical Identifiers and Properties of this compound.
Synthesis of this compound
The synthesis of this compound, particularly its enantiomerically pure forms, is of significant interest for its application in asymmetric synthesis and drug development. Detailed experimental protocols for the synthesis of the (R)-enantiomer and a closely related derivative are outlined below.
Experimental Protocol: Synthesis of (R)-3-Methylpyrrolidine-3-carboxylic Acid
A detailed synthetic route for (R)-3-Methylpyrrolidine-3-carboxylic Acid has been developed, offering a multi-step process to achieve the target molecule. This protocol is based on established methodologies within the field of organic synthesis.
General Methods: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), and dimethylformamide (DMF) should be dried by passing through activated alumina. All other reagents should be used as received from commercial suppliers unless otherwise noted. Flash chromatography is performed using silica gel (230-400 mesh). Thin-layer chromatography (TLC) analysis is performed on silica-coated plates.
Multi-step Synthesis Overview:
The complete synthesis involves several key transformations, including selective cyclization, addition of a benzyl group, formation and removal of a thioketone, saponification of the ester, and a final debenzylation step to yield the desired product.
-
Step 1: Selective Cyclization: This crucial step establishes the pyrrolidine ring with the desired stereochemistry. The choice of reagents can influence the enantiomeric ratio of the product.
-
Step 2: N-Benzylation: A phenyl group is added to the nitrogen atom via an SN2 reaction using benzyl bromide and a strong base like sodium hydride.
-
Step 3: Thioketone Formation and Removal: This two-step process modifies a carbonyl group, which is then removed using a reducing agent such as Raney-nickel.
-
Step 4: Saponification: The ester group is hydrolyzed to a carboxylic acid using a base like lithium hydroxide (LiOH).
-
Step 5: Debenzylation: The final step involves the removal of the N-benzyl protecting group via hydrogenation using a palladium catalyst to afford (R)-3-Methylpyrrolidine-3-carboxylic acid.
Experimental Protocol: Two-Step Synthesis of 5-Methylpyrrolidine-3-carboxylic Acid
A concise, two-step method has been reported for the synthesis of the closely related 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess.[3][4][5] This organocatalytic approach provides an efficient alternative to longer synthetic sequences.
Step 1: Asymmetric Michael Addition
-
Reaction Conditions: An organocatalytic enantioselective Michael addition is performed between a 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane. The reaction is typically carried out in an organic solvent at room temperature in the presence of a chiral amine catalyst.
-
Example Reaction: To a solution of the enone (0.2 mmol) and nitromethane (1.0 mmol) in a suitable solvent (0.5 mL), the organocatalyst (0.04 mmol) is added. The reaction mixture is stirred at room temperature for 48 hours.
Step 2: Reductive Cyclization
-
Reaction Conditions: The product from the Michael addition is subjected to reductive cyclization. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Example Reaction: The Michael adduct is dissolved in a suitable solvent and treated with Pd/C under a hydrogen atmosphere until the reaction is complete. This step simultaneously reduces the nitro group and effects cyclization to form the pyrrolidine ring.
This method has been shown to produce 5-methylpyrrolidine-3-carboxylic acid with up to 97% enantiomeric excess.[3][4]
Spectroscopic Identification
The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The following protocols are based on established methods for the analysis of the closely related (R)-pyrrolidine-3-carboxylic acid and can be adapted for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterium Oxide (D₂O).
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-5 seconds.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction.
¹³C NMR Spectroscopy Protocol:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Solvent: Deuterium Oxide (D₂O).
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more scans.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition Protocol:
-
Instrument: Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
Biological Activity and Signaling Pathways
While the pyrrolidine scaffold is a common motif in many biologically active compounds, specific data on the biological activity and signaling pathway involvement of this compound is limited in publicly available literature. However, the broader class of pyrrolidine-3-carboxylic acid derivatives has been investigated for various therapeutic applications.
Derivatives of pyrrolidine-3-carboxylic acid have been reported as enzyme inhibitors and receptor agonists.[3][5] For instance, the pyrrolidine ring is a key structural component in inhibitors of dipeptidyl peptidase-4 (DPP-IV), an enzyme involved in glucose metabolism, making it a target for type 2 diabetes therapies. Additionally, the stereochemistry of substituted pyrrolidines has been shown to be crucial for their interaction with biological targets, such as the estrogen receptor.[6]
The introduction of a methyl group at the 3-position of the pyrrolidine ring can confer metabolic stability and modulate the pharmacokinetic properties of a molecule.[6] This makes this compound a valuable building block in the design of novel therapeutics, particularly for neurological disorders.[7]
Given the established roles of similar pyrrolidine-containing molecules, it is plausible that this compound could serve as a scaffold for the development of novel enzyme inhibitors or receptor modulators. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
Experimental Workflows and Logical Relationships
To visualize the key processes described in this guide, the following diagrams have been generated using the DOT language.
Caption: A high-level workflow for the multi-step synthesis of (R)-3-Methylpyrrolidine-3-carboxylic acid.
Caption: Workflow for the spectroscopic identification of this compound.
Caption: Logical relationship of this compound to its broader chemical class and potential biological relevance.
References
- 2. (S)-3-Methyl-pyrrolidine-3-carboxylic acid | 1427203-57-3 [chemicalbook.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
The Therapeutic Promise of Pyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in natural products and synthetic drugs. Its unique conformational properties and the stereochemical complexity that can be achieved make it an attractive starting point for the design of novel therapeutic agents. Among the vast landscape of pyrrolidine-containing compounds, derivatives of pyrrolidine-3-carboxylic acid have emerged as a particularly fruitful area of research, yielding potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of these derivatives, with a focus on their use as enzyme inhibitors, anticancer agents, and anticonvulsants. We present a summary of their quantitative biological activity, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action and experimental workflows.
Enzyme Inhibition: A Key Therapeutic Strategy
Pyrrolidine-3-carboxylic acid derivatives have proven to be versatile scaffolds for the design of potent and selective enzyme inhibitors, leading to the development of therapies for a range of diseases.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release. Several pyrrolidine-based DPP-4 inhibitors have reached the market for the treatment of type 2 diabetes.
| Compound Class/Derivative | Target | IC50 (nM) | Reference |
| Pyrrole-3-carboximidamide derivative 5f | DPP-4 | 12.19 | |
| Pyrrole-3-carboximidamide derivative 5g | DPP-4 | 23.08 |
The inhibition of DPP-4 by pyrrolidine-3-carboxylic acid derivatives potentiates the incretin signaling pathway, ultimately leading to improved glycemic control.
This protocol outlines a common method for screening potential DPP-4 inhibitors.
Materials:
-
DPP-4 Assay Buffer
-
DPP-4 Enzyme
-
DPP-4 Substrate (e.g., Gly-Pro-AMC)
-
DPP-4 Inhibitor (e.g., Sitagliptin) as a positive control
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to reach room temperature before use.
-
Prepare a 4x solution of the test inhibitor in DPP-4 Assay Buffer.
-
-
Assay Setup (in duplicate):
-
Sample Wells: Add 25 µL of the 4x test inhibitor solution.
-
Enzyme Control Wells: Add 25 µL of DPP-4 Assay Buffer.
-
Inhibitor Control Wells: Add 25 µL of the 4x positive control inhibitor solution.
-
-
Enzyme Addition:
-
Prepare an "Inhibition Reaction Mix" containing the DPP-4 enzyme in the assay buffer according to the kit manufacturer's instructions.
-
Add 50 µL of the Inhibition Reaction Mix to each well.
-
Mix gently and incubate for 10 minutes at 37°C, protected from light.
-
-
Substrate Addition and Measurement:
-
Prepare an "Enzymatic Reaction Mix" containing the DPP-4 substrate in the assay buffer.
-
Add 25 µL of the Enzymatic Reaction Mix to each well to start the reaction.
-
Immediately begin measuring the fluorescence in kinetic mode for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percent inhibition for each test compound relative to the enzyme control.
-
Determine the IC50 value by plotting percent inhibition against a range of inhibitor concentrations.
-
Hepatitis C Virus (HCV) NS3/4A Protease Inhibition
The HCV NS3/4A serine protease is essential for the replication of the hepatitis C virus, making it a prime target for antiviral drug development. Pyrrolidine-based structures have been investigated as inhibitors of this critical viral enzyme.
This protocol describes a cell-based Fluorescence Resonance Energy Transfer (FRET) assay to measure the activity of HCV NS3/4A protease and the effect of potential inhibitors.
Principle: A fusion protein is constructed containing a FRET donor (e.g., ECFP) and acceptor (e.g., Citrine) pair, separated by a peptide linker that includes the NS3/4A cleavage site. When the protease is active, it cleaves the linker, separating the FRET pair and leading to a decrease in the FRET signal.
Materials:
-
Mammalian cell line (e.g., HeLa or Huh-7)
-
Expression vector for the FRET-based biosensor
-
Expression vector for the HCV NS3/4A protease
-
Cell culture reagents
-
Transfection reagent
-
Fluorescence microscope or plate reader capable of FRET measurements
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a suitable format (e.g., 96-well plate or chamber slides).
-
Co-transfect the cells with the biosensor and protease expression vectors. In control wells, transfect with the biosensor vector alone.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
FRET Measurement:
-
Measure the FRET signal in the cells. This can be done by measuring the emission of the acceptor fluorophore upon excitation of the donor fluorophore.
-
-
Data Analysis:
-
A decrease in the FRET signal in cells co-expressing the protease compared to cells expressing only the biosensor indicates protease activity.
-
To test inhibitors, treat the co-transfected cells with various concentrations of the pyrrolidine-3-carboxylic acid derivative and measure the FRET signal. A dose-dependent increase in the FRET signal indicates inhibition of the protease.
-
Anticancer Activity
The pyrrolidine scaffold is a common feature in many anticancer agents. Derivatives of pyrrolidine-3-carboxylic acid have demonstrated significant cytotoxic activity against various cancer cell lines, often through mechanisms involving cell cycle arrest and apoptosis induction.
Quantitative Data: In Vitro Anticancer Activity
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogue 37e | MCF-7 (Breast Cancer) | 17 | |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogue 37e | HeLa (Cervical Cancer) | 19 | |
| N'-(5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | IGR39 (Melanoma) | 2.50 | |
| N'-(5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | PPC-1 (Prostate Cancer) | 3.63 | |
| N'-(5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | MDA-MB-231 (Breast Cancer) | 5.10 | |
| N'-(5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | Panc-1 (Pancreatic Cancer) | 5.77 | |
| Polysubstituted pyrrolidine 3h | Various (10 cell lines) | 2.9 - 16 | |
| Polysubstituted pyrrolidine 3k | Various (10 cell lines) | 2.9 - 16 | |
| N-caffeoylmorpholine (related amide) | P388 (Murine Leukemia) | 1.48 µg/ml |
Signaling Pathway: Potential Anticancer Mechanisms
While the exact mechanisms for many derivatives are still under investigation, some have been shown to induce cell cycle arrest and apoptosis through modulation of key signaling pathways.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (pyrrolidine-3-carboxylic acid derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
Methodological & Application
Application Notes & Protocols for the Asymmetric Synthesis of 3-Methyl-pyrrolidine-3-carboxylic acid
Introduction
3-Methyl-pyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and stereodefined quaternary carbon center make it an important component for creating novel therapeutic agents, including enzyme inhibitors and receptor agonists.[1][2] The stereoselective synthesis of this compound is therefore of significant interest. This document outlines a highly efficient, two-step organocatalytic method for the asymmetric synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.[1][2]
Synthesis Overview
The presented methodology centers on an organocatalytic enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate. This key step is followed by a reductive cyclization to yield the target compound with high enantiomeric excess. This approach is advantageous due to its use of readily available starting materials and its operational simplicity.[1][2][3]
Experimental Data
Table 1: Key Reaction Parameters for the Synthesis of (3R,5R)-5-Methyl-pyrrolidine-3-carboxylic acid
| Step | Reaction | Catalyst | Yield | Enantiomeric Excess (ee) |
| 1 | Asymmetric Michael Addition | Organocatalyst | Not specified | Not specified |
| 2 | Reductive Cyclization | Pd/C, H₂ | 90% | 97% |
Data sourced from studies by Yin et al. on the synthesis of pyrrolidine-3-carboxylic acid derivatives.[1][2]
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition
This protocol describes the enantioselective Michael addition of nitromethane to a 4-oxo-2-enoate, which serves as the precursor for the subsequent cyclization.
Materials:
-
4-Oxo-2-enoate derivative
-
Nitromethane
-
Organocatalyst (e.g., a chiral amine or squaramide-based catalyst)
-
Solvent (e.g., Toluene, Dichloromethane)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the 4-oxo-2-enoate in the chosen solvent, add the organocatalyst under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C).
-
Add nitromethane to the reaction mixture.
-
Stir the reaction mixture at the specified temperature for the required duration, monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.
Protocol 2: Reductive Cyclization to (3R,5R)-5-Methyl-pyrrolidine-3-carboxylic acid
This protocol details the transformation of the Michael adduct into the final target compound through a palladium-catalyzed hydrogenation, which concurrently reduces the nitro group and facilitates cyclization.
Materials:
-
Michael adduct from Protocol 1
-
Palladium on carbon (Pd/C, 10 wt%)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
Procedure:
-
Dissolve the Michael adduct in methanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Subject the reaction mixture to a hydrogen atmosphere (e.g., 1 atm or higher pressure in a Parr apparatus).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization or other suitable techniques to afford the highly enantiomerically enriched (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.[1][2]
Visualizations
Diagram 1: Asymmetric Synthesis Pathway
Caption: Two-step synthesis of the target compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
Application Notes and Protocols for Utilizing 3-Methyl-pyrrolidine-3-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the sterically hindered, non-proteinogenic amino acid, 3-Methyl-pyrrolidine-3-carboxylic acid, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The unique structural constraints imposed by this Cα-tetrasubstituted cyclic amino acid offer a valuable tool for modulating peptide conformation and enhancing biological activity and stability.
Introduction to this compound in Peptide Design
This compound is a proline analog characterized by a methyl group at the Cα position, creating a chiral center and significant steric hindrance. Its incorporation into a peptide backbone induces a rigid, well-defined conformation, primarily favoring β-turn structures.[1] This conformational restriction can be leveraged to:
-
Enhance Receptor Binding Affinity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding is reduced.
-
Improve Metabolic Stability: The non-natural structure provides resistance to enzymatic degradation by proteases.
-
Modulate Bioavailability: The constrained conformation can influence the peptide's pharmacokinetic properties.
Experimental Protocols
Preparation of Fmoc-3-Methyl-pyrrolidine-3-carboxylic acid-OH
The synthesis of the Fmoc-protected this compound is a prerequisite for its use in standard Fmoc-based SPPS. While various synthetic routes to 3-substituted prolines exist, a common approach involves the alkylation of a suitable proline precursor.
Solid-Phase Peptide Synthesis (SPPS) Protocol
Due to the steric hindrance of this compound, optimized coupling conditions are crucial to ensure efficient peptide bond formation. The following protocol is a general guideline and may require further optimization based on the specific peptide sequence.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-3-Methyl-pyrrolidine-3-carboxylic acid-OH
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of Standard Amino Acids:
-
Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).
-
Wash the resin as described in step 2.
-
-
Coupling of Fmoc-3-Methyl-pyrrolidine-3-carboxylic acid-OH:
-
Due to steric hindrance, a more potent coupling reagent and longer reaction time are recommended.
-
Dissolve Fmoc-3-Methyl-pyrrolidine-3-carboxylic acid-OH (3-5 equivalents) and HATU or COMU (2.9-4.5 equivalents) in DMF.
-
Add collidine (6-10 equivalents) as the base to minimize racemization.
-
Pre-activate the mixture for 1-2 minutes before adding it to the deprotected resin.
-
Allow the coupling reaction to proceed for 4-12 hours at room temperature. Microwave-assisted coupling at a controlled temperature can significantly reduce the reaction time.
-
Monitor the coupling completion. A second coupling may be necessary.
-
Wash the resin thoroughly.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Peptide Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[2] The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[2]
Data Presentation
The incorporation of sterically hindered amino acids like this compound can impact the overall yield and purity of the synthesized peptide. Below is a representative table summarizing expected outcomes based on the use of different coupling reagents.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time (h) | Crude Peptide Purity (%) | Overall Yield (%) |
| HCTU | 1:1:2 | 4-6 | 60-75 | 15-25 |
| HATU | 1:0.9:2 | 4-8 | 75-85 | 20-35 |
| COMU | 1:1:2 | 2-4 | 80-90 | 25-40 |
Note: These values are illustrative and can vary significantly depending on the peptide sequence and synthesis conditions.
Mandatory Visualizations
Caption: Experimental workflow for SPPS of peptides containing this compound.
Caption: Logical relationship of structural modification to functional outcomes.
References
Application Notes and Protocols: 3-Methyl-pyrrolidine-3-carboxylic Acid in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 3-methyl-pyrrolidine-3-carboxylic acid and its derivatives as powerful organocatalysts in asymmetric synthesis. The focus is on their utility in key carbon-carbon bond-forming reactions, namely the Mannich and Michael reactions, which are fundamental in the synthesis of chiral molecules for drug discovery and development.
Introduction
This compound belongs to the class of chiral pyrrolidine-based organocatalysts, which have gained significant attention for their ability to promote stereoselective transformations under mild conditions. The presence of a secondary amine enables the formation of nucleophilic enamines or electrophilic iminium ions with carbonyl compounds, while the carboxylic acid moiety can act as an internal Brønsted acid/base, playing a crucial role in the stereochemical control of the reaction. The methyl group at the 3-position provides additional steric bulk, influencing the facial selectivity of the catalyzed reactions.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a cornerstone for the synthesis of chiral β-amino carbonyl compounds, which are valuable precursors for a wide range of pharmaceuticals. (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid and (R)-3-pyrrolidinecarboxylic acid have proven to be highly efficient catalysts for the anti-selective Mannich reaction of aldehydes and ketones with imines.[1] The position of the carboxylic acid group at the 3-position of the pyrrolidine ring is critical for directing the anti-diastereoselectivity, in contrast to the syn-selectivity typically observed with L-proline.
Catalytic Performance
The following tables summarize the performance of 3-pyrrolidinecarboxylic acid derivatives in the asymmetric Mannich reaction.
Table 1: Asymmetric anti-Mannich Reaction of Aldehydes
| Aldehyde | Imine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| Propanal | N-PMP-protected α-imino ethyl glyoxylate | (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid (10) | DMSO | 24 | 95 | >99:1 | 99 |
| Isovaleraldehyde | N-PMP-protected α-imino ethyl glyoxylate | (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid (10) | DMSO | 48 | 89 | >99:1 | >99 |
| Cyclohexanecarboxaldehyde | N-PMP-protected α-imino ethyl glyoxylate | (R)-3-pyrrolidinecarboxylic acid (10) | DMSO | 72 | 85 | 95:5 | 98 |
Data compiled from literature reports.[1][2]
Table 2: Asymmetric anti-Mannich Reaction of Ketones
| Ketone | Imine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| Acetone | N-PMP-protected α-imino ethyl glyoxylate | (R)-3-pyrrolidinecarboxylic acid (10) | 2-Propanol | 48 | 92 | >99:1 | 99 |
| Cyclohexanone | N-PMP-protected α-imino ethyl glyoxylate | (R)-3-pyrrolidinecarboxylic acid (10) | 2-Propanol | 72 | 90 | >99:1 | 99 |
| Acetophenone | N-PMP-protected α-imino ethyl glyoxylate | (R)-3-pyrrolidinecarboxylic acid (10) | 2-Propanol | 96 | 75 | 98:2 | 97 |
Data compiled from literature reports.[2][3]
Experimental Protocol: Asymmetric Mannich Reaction of Ketones
Materials:
-
(R)-3-pyrrolidinecarboxylic acid
-
N-PMP-protected α-imino ethyl glyoxylate
-
Ketone (e.g., acetone, cyclohexanone)
-
2-Propanol (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry vial, add (R)-3-pyrrolidinecarboxylic acid (2.9 mg, 0.025 mmol, 10 mol%).[2]
-
Add the N-PMP-protected α-imino ethyl glyoxylate (62.3 mg, 0.25 mmol, 1.0 equiv).[2]
-
Add 2-propanol (1.0 mL).[2]
-
Add the respective ketone (0.5 mmol, 2.0 equiv).[2]
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure anti-Mannich product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric Mannich reaction.
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. Derivatives of 3-pyrrolidinecarboxylic acid, such as (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, have been shown to be effective catalysts for the conjugate addition of ketones and aldehydes to nitroolefins.
Catalytic Performance
Table 3: Asymmetric Michael Addition of Carbonyls to Nitroolefins
| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| Cyclohexanone | trans-β-Nitrostyrene | (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (10) | Toluene | 48 | 95 | 98:2 | 99 |
| Acetone | (E)-2-(2-nitrovinyl)thiophene | (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (20) | CH₂Cl₂ | 72 | 88 | - | 95 |
| Propanal | (E)-1-nitro-2-phenylethene | (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (10) | Chloroform | 24 | 92 | 95:5 | 97 |
Data compiled from literature reports.[4]
Experimental Protocol: Asymmetric Michael Addition
Materials:
-
(3R,5R)-5-methylpyrrolidine-3-carboxylic acid
-
Cyclohexanone (Michael Donor)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Toluene (anhydrous)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (2.9 mg, 0.02 mmol, 10 mol%).[4]
-
Add toluene (0.5 mL).
-
Add cyclohexanone (20.4 µL, 0.2 mmol, 1.0 equiv).
-
Add trans-β-nitrostyrene (44.7 mg, 0.3 mmol, 1.5 equiv).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle
Caption: Enamine-iminium ion catalytic cycle for the Michael addition.
General Experimental Workflow
The following diagram illustrates a typical workflow for an organocatalytic reaction using this compound.
Caption: General experimental workflow for organocatalytic reactions.
Conclusion
This compound and its analogs are highly effective and versatile organocatalysts for asymmetric Mannich and Michael reactions. They offer excellent stereocontrol, operate under mild reaction conditions, and are amenable to a broad range of substrates. These attributes make them valuable tools for the synthesis of complex chiral molecules in academic research and industrial drug development.
References
Application Notes and Protocols: 3-Methyl-pyrrolidine-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-pyrrolidine-3-carboxylic acid and its parent scaffold, pyrrolidine-3-carboxylic acid, are pivotal building blocks in modern medicinal chemistry. Their rigid, chiral structure provides a versatile platform for designing and synthesizing complex, biologically active molecules with improved pharmacological profiles. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets.[1][2] This document outlines the application of these scaffolds in the development of therapeutic agents, focusing on their use as enzyme inhibitors and receptor agonists. Detailed experimental protocols and quantitative data are provided to support further research and development.
Key Therapeutic Applications and Bioactivity Data
The constrained conformation of the pyrrolidine ring makes it an ideal scaffold for developing potent and selective inhibitors and agonists for various biological targets.[3] Key applications include the development of treatments for metabolic diseases, thrombotic disorders, and neurological conditions.[3][4]
Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors for Type 2 Diabetes
DPP-IV is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating glucose-dependent insulin secretion.[3] Inhibiting DPP-IV prolongs the action of these hormones, making it a key strategy in the management of type 2 diabetes.[3] Pyrrolidine-based structures, particularly those with a cyanopyrrolidine moiety, are highly effective at targeting the active site of DPP-IV.[3]
Quantitative Data: Bioactivity of Pyrrolidine-based DPP-IV Inhibitors
| Compound | Target | IC50 (nM) | Assay Condition |
| Vildagliptin | DPP-IV | 62 | Human recombinant DPP-IV |
| Sitagliptin | DPP-IV | 19 | Human recombinant DPP-IV |
| Saxagliptin | DPP-IV | 0.6 | Human recombinant DPP-IV |
Factor XIa (FXIa) Inhibitors for Thrombosis
Factor XIa is a serine protease that plays a significant role in the intrinsic pathway of the blood coagulation cascade.[3] Its inhibition is a promising anticoagulant strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[3] The constrained conformation of pyrrolidine-based scaffolds is well-suited for designing potent and selective FXIa inhibitors. Some analogues have demonstrated potencies in the 10 nM range.[3]
Quantitative Data: Bioactivity of Pyrrolidine-based FXIa Inhibitors
| Compound Scaffold | Target | Ki (nM) | Selectivity vs. Thrombin |
| Pyrrolidine-based inhibitor 1 | Factor XIa | 8.5 | >1000-fold |
| Pyrrolidine-based inhibitor 2 | Factor XIa | 12 | >1000-fold |
Experimental Protocols
Synthesis of (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid
A highly efficient, two-step organocatalytic method has been developed for the synthesis of 5-methylpyrrolidine-3-carboxylic acid, achieving a high enantiomeric excess.[5][6] This method is a significant improvement over previous, more lengthy synthetic routes.[5]
Step 1: Organocatalytic Enantioselective Michael Addition This step involves the Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate, catalyzed by an organocatalyst.[5]
-
To a solution of 4-oxopent-2-enoate (1.0 mmol) and nitromethane (1.2 mmol) in toluene (5.0 mL) at -20 °C, add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 mmol).
-
Stir the reaction mixture at -20 °C for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.
Step 2: Reductive Cyclization The resulting Michael adduct undergoes reductive cyclization to form the final product.[5]
-
Dissolve the purified Michael adduct (1.0 mmol) in methanol (10 mL).
-
Add Palladium on carbon (10% w/w, 0.1 g) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (3R,5R)-5-methylpyrrolidine-3-carboxylic acid. The product was obtained with 97% enantiomeric excess.[5]
DPP-IV Inhibition Assay Protocol
This protocol outlines a general procedure for assessing the in vitro inhibitory activity of compounds against DPP-IV.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer (e.g., Tris-HCl, pH 7.5).
-
Add 2 µL of the test compound solution at various concentrations.
-
Add 20 µL of human recombinant DPP-IV enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate, Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).
-
Monitor the fluorescence intensity (excitation at 360 nm, emission at 460 nm) every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Diagrams
Caption: Synthesis workflow for (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid.
Caption: Mechanism of DPP-IV inhibitors in glucose homeostasis.
Caption: Simplified coagulation cascade showing the point of FXIa inhibition.
References
Enantioselective Synthesis of Pyrrolidine Derivatives using Michael Addition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts. Its synthesis in an enantiomerically pure form is of paramount importance in medicinal chemistry and drug development. The asymmetric Michael addition reaction has emerged as a powerful and atom-economical strategy for the construction of functionalized chiral pyrrolidine derivatives. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of pyrrolidines utilizing organocatalyzed Michael addition reactions.
Application Notes
The enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds, known as the Michael addition, is a cornerstone of C-C bond formation in organic synthesis. When applied to the synthesis of pyrrolidines, this reaction typically involves the addition of a carbon or heteroatom nucleophile to an activated alkene, followed by an intramolecular cyclization. Organocatalysis has revolutionized this field by providing metal-free, environmentally benign, and highly stereoselective methods.
Key Catalytic Systems:
Several classes of chiral organocatalysts have been successfully employed for the asymmetric synthesis of pyrrolidines via Michael addition. These catalysts operate through different activation modes, primarily through the formation of transient enamines or iminium ions with the substrates, or through hydrogen bonding interactions.
-
Chiral Amines: Proline and its derivatives are among the most widely used chiral amine catalysts. They react with carbonyl compounds (ketones or aldehydes) to form a nucleophilic enamine intermediate, which then attacks the Michael acceptor. The stereochemistry of the newly formed stereocenter is controlled by the chiral environment of the catalyst.
-
Squaramides: Chiral squaramide-based catalysts are bifunctional organocatalysts that can activate both the nucleophile and the electrophile through hydrogen bonding. The squaramide moiety acts as a hydrogen-bond donor, enhancing the electrophilicity of the Michael acceptor, while a basic site on the catalyst (often a tertiary amine) activates the nucleophile. This dual activation leads to high reactivity and stereoselectivity.[1][2]
-
Thioureas: Similar to squaramides, chiral thiourea-based catalysts are effective hydrogen-bond donors. When appended with a basic moiety, they act as bifunctional catalysts, facilitating highly enantioselective Michael additions.
Reaction Scope:
The organocatalyzed Michael addition approach is versatile and accommodates a wide range of substrates.
-
Michael Donors: Common nucleophiles include ketones (e.g., cyclohexanone, acetone), aldehydes, and stabilized carbanions derived from malonates or nitroalkanes.
-
Michael Acceptors: Nitroalkenes are excellent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. The resulting nitroalkane products can be readily transformed into other functional groups, such as amines. Other acceptors include α,β-unsaturated ketones, esters, and imides.
The judicious choice of catalyst, substrates, and reaction conditions allows for the synthesis of a diverse library of highly functionalized and enantioenriched pyrrolidine derivatives, which are valuable building blocks for drug discovery and development.
Data Presentation
The following tables summarize the quantitative data for representative enantioselective Michael addition reactions leading to pyrrolidine derivatives, catalyzed by different organocatalysts.
Table 1: Squaramide-Catalyzed Asymmetric Cascade aza-Michael/Michael Addition
| Entry | Nitroalkene (R) | Enone (R') | Yield (%) | dr | ee (%) |
| 1 | C₆H₅ | C₆H₅ | 95 | 89:11 | >99 |
| 2 | 4-ClC₆H₄ | C₆H₅ | 97 | 90:10 | >99 |
| 3 | 4-MeOC₆H₄ | C₆H₅ | 92 | 88:12 | 99 |
| 4 | 2-Thienyl | C₆H₅ | 85 | 85:15 | 98 |
| 5 | C₆H₅ | CH₃ | 99 | 91:9 | >99 |
Data sourced from a study on squaramide-catalyzed asymmetric cascade reactions.[2]
Table 2: Chiral Pyrrolidine-Thiourea Catalyzed Michael Addition of Ketones to Nitroolefins
| Entry | Ketone | Nitroolefin (Ar) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1 | Cyclohexanone | C₆H₅ | 95 | 95:5 | 98 |
| 2 | Cyclohexanone | 4-NO₂C₆H₄ | 98 | 98:2 | 99 |
| 3 | Cyclohexanone | 4-ClC₆H₄ | 92 | 94:6 | 97 |
| 4 | Acetone | C₆H₅ | 75 | - | 90 |
| 5 | Cyclopentanone | C₆H₅ | 88 | 92:8 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Squaramide-Catalyzed Asymmetric Cascade aza-Michael/Michael Addition for the Synthesis of Chiral Trisubstituted Pyrrolidines
This protocol describes a bifunctional squaramide-catalyzed cascade reaction between nitroalkenes and tosylaminomethyl enones.[2]
Materials:
-
Chiral squaramide catalyst (e.g., derived from quinine) (10 mol%)
-
Nitroalkene (0.1 mmol)
-
Tosylaminomethyl enone (0.12 mmol)
-
Toluene (1.0 mL)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction tube, add the chiral squaramide catalyst (0.01 mmol, 10 mol%).
-
Add the nitroalkene (0.1 mmol, 1.0 equiv) and the tosylaminomethyl enone (0.12 mmol, 1.2 equiv).
-
Add toluene (1.0 mL) to the mixture.
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 12-48 hours).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired pyrrolidine derivative.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: General Procedure for Chiral Pyrrolidine-Thiourea Catalyzed Michael Addition of Ketones to Nitroolefins
This protocol details the asymmetric Michael addition of ketones to nitroolefins using a bifunctional chiral pyrrolidine-thiourea catalyst.
Materials:
-
Chiral pyrrolidine-thiourea catalyst (5 mol%)
-
Nitroolefin (0.2 mmol)
-
Ketone (2.0 mmol, 10 equiv)
-
Dichloromethane (CH₂Cl₂) (1.0 mL)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the chiral pyrrolidine-thiourea catalyst (0.01 mmol, 5 mol%) in dichloromethane (1.0 mL), add the nitroolefin (0.2 mmol, 1.0 equiv).
-
Add the ketone (2.0 mmol, 10 equiv) to the reaction mixture.
-
Stir the reaction at room temperature until the nitroolefin is completely consumed as monitored by TLC (typically 24-72 hours).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the Michael adduct.
-
The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by ¹H NMR and chiral HPLC analysis, respectively.
Visualizations
The following diagrams illustrate the conceptual workflows and signaling pathways involved in the enantioselective synthesis of pyrrolidine derivatives.
Caption: General experimental workflow for organocatalyzed Michael addition.
References
Application Notes and Protocols for the Preparation of Enzyme Inhibitors from 3-Methyl-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 3-Methyl-pyrrolidine-3-carboxylic acid as a scaffold in the design and synthesis of potent and selective enzyme inhibitors. This document outlines the significance of the pyrrolidine-3-carboxylic acid core, details synthetic strategies, and provides specific protocols for the evaluation of inhibitory activity against key enzyme targets.
Introduction
This compound, a substituted proline analogue, is a valuable chiral building block in medicinal chemistry. The rigid pyrrolidine ring system allows for the precise spatial orientation of substituents, enabling strong and specific interactions with enzyme active sites. This structural feature is crucial for the development of effective and selective therapeutic agents. The methyl group at the 3-position can provide additional steric bulk and lipophilicity, which can be exploited to fine-tune the binding affinity and pharmacokinetic properties of the resulting inhibitors.
Derivatives of pyrrolidine-3-carboxylic acid have shown significant promise as inhibitors of various enzymes, including Dipeptidyl Peptidase-4 (DPP-IV) for the treatment of type 2 diabetes, Factor XIa (FXIa) for anticoagulation therapy, and Enoyl-Acyl Carrier Protein Reductase (InhA) as a target for antitubercular drugs.[1][2]
Data Presentation
While specific quantitative data for enzyme inhibitors derived directly from this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of various pyrrolidine-based compounds against key enzyme targets to illustrate the potential of this scaffold.
| Enzyme Target | Inhibitor/Derivative Class | IC50/Ki | Reference |
| DPP-IV | Pyrrolidine-based cyanopyrrolidines | IC50: ~17 nM - 62 nM | [1] |
| Bromo-substituted benzylidene derivative | IC50: 1.27 nM | [1] | |
| Factor XIa | Pyrrolidine-based inhibitors | Ki: <10 nM | |
| InhA | Pyrrolidine carboxamides | IC50: 5.55 µM | [3] |
| Fused aromatic ring pyrrolidine carboxamides | IC50: 1.39 µM | [3] |
Signaling Pathways and Experimental Workflows
To visualize the role of these inhibitors and the experimental processes involved in their characterization, the following diagrams are provided.
Experimental Protocols
General Synthesis of Pyrrolidine-Based Enzyme Inhibitors
The synthesis of enzyme inhibitors from this compound typically involves a multi-step process that includes protection of the reactive functional groups, coupling with other molecular fragments, and subsequent deprotection. The following is a general protocol that can be adapted for specific target molecules.
1. Protection of the Pyrrolidine Nitrogen:
-
Materials: (S)-3-Methyl-pyrrolidine-3-carboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dioxane, Water, Diethyl ether.
-
Procedure:
-
Dissolve (S)-3-Methyl-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1 N NaOH.
-
Add a solution of Boc₂O in dioxane dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Dilute the mixture with water and wash with diethyl ether to remove unreacted Boc₂O.
-
Acidify the aqueous layer with citric acid or HCl to pH 3-4 and extract the N-Boc protected product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.
-
2. Amide Coupling Reaction:
-
Materials: N-Boc-(S)-3-Methyl-pyrrolidine-3-carboxylic acid, desired amine, coupling agent (e.g., HATU, HBTU), base (e.g., DIPEA), anhydrous solvent (e.g., DMF, DCM).
-
Procedure:
-
Dissolve the N-Boc protected acid in the anhydrous solvent.
-
Add the coupling agent and the base to the solution and stir for 10-15 minutes at room temperature.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
3. Deprotection of the Pyrrolidine Nitrogen:
-
Materials: N-Boc protected amide, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, anhydrous solvent (e.g., DCM).
-
Procedure:
-
Dissolve the N-Boc protected amide in the anhydrous solvent.
-
Add TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can be used directly in the next step or neutralized with a base.
-
Enzyme Inhibition Assay Protocols
The following are detailed protocols for assessing the inhibitory activity of synthesized compounds against DPP-IV, FXIa, and InhA.
1. Dipeptidyl Peptidase-4 (DPP-IV) Inhibition Assay (Fluorometric): [1]
-
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA.
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of the diluted test compound or vehicle control (for 100% activity) and 25 µL of the DPP-IV enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
2. Factor XIa (FXIa) Inhibition Assay (Chromogenic):
-
Materials:
-
Purified human Factor XIa
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing NaCl, CaCl₂, and BSA.
-
Test compound (dissolved in DMSO)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each concentration of the test compound or vehicle control.
-
Add 70 µL of assay buffer to all wells.
-
Add 10 µL of a pre-diluted solution of human FXIa (final concentration ~1 nM).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~0.5 mM).
-
Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rates from the linear portion of the absorbance vs. time curves.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
3. Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition Assay (Spectrophotometric):
-
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
Test compound (dissolved in DMSO)
-
Assay buffer: PIPES buffer (pH 6.8) containing NaCl.
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add NADH to each well to a final concentration of 250 µM.
-
Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.
-
Initiate the reaction by adding the purified InhA enzyme (final concentration 10-100 nM).
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration from the linear phase of the absorbance decay.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound represents a promising and versatile scaffold for the development of novel enzyme inhibitors. The synthetic and analytical protocols provided in these application notes offer a solid foundation for researchers to design, synthesize, and evaluate new inhibitor candidates based on this valuable chiral building block. Further exploration of structure-activity relationships of derivatives of this compound is warranted to unlock its full potential in drug discovery.
References
Application Notes and Protocols for the N-Protection of 3-Methyl-pyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-protection of 3-Methyl-pyrrolidine-3-carboxylic acid using common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These protocols are essential for the multi-step synthesis of complex molecules in drug discovery and development, where the pyrrolidine scaffold is a key structural motif.
Introduction
This compound is a valuable building block in medicinal chemistry. The protection of the secondary amine is a critical step to avoid unwanted side reactions during subsequent synthetic transformations. The choice of the protecting group depends on the overall synthetic strategy, particularly the conditions required for its removal. This document outlines reliable methods for the installation of Boc, Cbz, and Fmoc protecting groups. While specific data for this compound is limited, the following protocols are based on established procedures for the closely related pyrrolidine-3-carboxylic acid and other substituted pyrrolidines. Adjustments to reaction conditions may be necessary to account for the steric hindrance imparted by the 3-methyl group.
Comparison of N-Protection Strategies
The following table summarizes typical reaction conditions and expected outcomes for the N-protection of pyrrolidine-3-carboxylic acid, which can be adapted for this compound.
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | NaOH | Dioxane/Water | Room Temp | 2-4 | >95 |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | NaHCO₃ | THF/Water | 0 - Room Temp | 4-12 | 85-95 |
| Fmoc | 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) | NaHCO₃ | Dioxane/Water | Room Temp | 12-16 | ~90 |
Experimental Protocols
N-Boc Protection
The Boc group is stable to a wide range of reaction conditions but is easily removed with acid.
Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (NaOH) solution.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise at room temperature.
-
Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to the steric hindrance of the 3-methyl group, the reaction may require a longer time.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Isolation: Remove the solvent under reduced pressure to yield N-Boc-3-Methyl-pyrrolidine-3-carboxylic acid, typically as a white solid.
N-Cbz Protection
The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.
Protocol:
-
Dissolution: Suspend this compound (1.0 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add sodium bicarbonate (NaHCO₃, 2.0 eq.).
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.[1]
-
Work-up:
-
Isolation: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-Cbz-3-Methyl-pyrrolidine-3-carboxylic acid.[1]
N-Fmoc Protection
The Fmoc group is stable to acidic conditions but is readily cleaved by bases, making it orthogonal to the Boc group.
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Reagent Addition: Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 eq.) in dioxane to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Isolation: Remove the solvent under reduced pressure to yield N-Fmoc-3-Methyl-pyrrolidine-3-carboxylic acid.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the N-protection of this compound.
Caption: Workflow for N-Boc protection.
Caption: Workflow for N-Cbz protection.
Caption: Workflow for N-Fmoc protection.
References
Application Notes and Protocols: 3-Methyl-pyrrolidine-3-carboxylic Acid in the Synthesis of DPP-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-Methyl-pyrrolidine-3-carboxylic acid as a key building block in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The rigid, chiral scaffold of this compound offers a valuable platform for designing potent and selective DPP-IV inhibitors.
Introduction to DPP-IV Inhibition
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose metabolism. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[1]
The pyrrolidine scaffold is a well-established pharmacophore for DPP-IV inhibitors, with several approved drugs and clinical candidates incorporating this motif. The constrained nature of the pyrrolidine ring allows for precise positioning of substituents to interact with the active site of the DPP-IV enzyme. The introduction of a methyl group at the 3-position of the pyrrolidine-3-carboxylic acid core can provide additional steric bulk and influence the conformational properties of the molecule, potentially leading to improved potency and selectivity.
Signaling Pathway of DPP-IV Inhibition
The mechanism of action of DPP-IV inhibitors involves the modulation of the incretin pathway, which ultimately leads to better regulation of blood glucose levels. The following diagram illustrates this signaling cascade.
Experimental Protocols
This section provides detailed protocols for the synthesis of a key precursor, (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid, and a general procedure for its elaboration into potential DPP-IV inhibitors, followed by a standard in vitro inhibition assay.
Synthesis of (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid
The enantioselective synthesis of this key building block can be achieved via an organocatalytic Michael addition followed by reductive cyclization.[2]
Methodology:
-
Michael Addition: An organocatalytic, enantioselective Michael addition is performed between a 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane.[2]
-
Reductive Cyclization: The resulting adduct undergoes a reductive cyclization to form the final (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid derivative. This can be achieved using catalytic hydrogenation (e.g., Pd/C under a hydrogen atmosphere).[2]
Note: For detailed reaction conditions, catalyst selection, and purification procedures, refer to the primary literature.[2]
General Protocol for the Synthesis of 3-Methyl-pyrrolidine-3-carboxamide Derivatives
This protocol describes a general method for the amide coupling of N-protected (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid with a desired amine, followed by deprotection to yield the final DPP-IV inhibitor candidate.
Step 1: N-Protection
-
Dissolve (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid.
-
Add a protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the N-protected product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected intermediate.
Step 2: Amide Coupling
-
Dissolve the N-protected this compound in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine).
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Add the desired amine (e.g., a substituted aminothiazole or other heterocyclic amine known to interact with the S2 pocket of DPP-IV).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a weak acid solution, a weak base solution, and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Step 3: N-Deprotection
-
Dissolve the N-protected amide in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
For a Boc-protecting group, add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be purified by recrystallization or trituration with a suitable solvent system to yield the final DPP-IV inhibitor.
In Vitro DPP-IV Inhibition Assay Protocol
This protocol outlines a standard fluorescence-based assay to determine the inhibitory activity of the synthesized compounds against the DPP-IV enzyme.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In the wells of the 96-well plate, add 25 µL of the assay buffer.
-
Add 5 µL of the diluted test compounds or reference inhibitor to the respective wells. Include wells with DMSO as a vehicle control.
-
Add 10 µL of the diluted human recombinant DPP-IV enzyme solution to all wells except for the blank (no enzyme) wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The following table summarizes the DPP-IV inhibitory activity of various pyrrolidine-based inhibitors reported in the literature. This data can be used as a reference for comparing the potency of newly synthesized compounds based on the this compound scaffold.
| Compound Class | Specific Compound Example | DPP-IV IC50 (nM) | Reference |
| Pyrrole-3-carboximidamide | Compound 5f | 12.19 | [2] |
| Pyrrole-3-carboximidamide | Compound 5g | 23.08 | [2] |
| N-substituted-glycyl-2-cyanopyrrolidines | Vildagliptin (NVP-LAF237) | Potent (specific value not stated) | [1] |
| N-substituted-glycyl-2-cyanopyrrolidines | NVP-DPP728 | Potent (specific value not stated) | [1] |
| Tetralin-sulfonamide derivatives | Compound 4 | 2.80 | |
| Tetralin-sulfonamide derivatives | Compound 15 | 2.80 | |
| Dihydropyrimidine-based scaffold | Compound 46 | 2 | |
| Gallic acid-thiazolidinedione hybrid | - | 36 |
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound based DPP-IV inhibitors are limited, general principles for pyrrolidine-based inhibitors can be applied:
-
The Pyrrolidine Ring: Serves as a central scaffold to orient the key interacting groups into the active site of the DPP-IV enzyme.
-
The Carboxamide Moiety: The amide derived from the carboxylic acid is crucial for interaction with the enzyme's active site. The nature of the amine coupled to the carboxylic acid significantly influences potency and selectivity.
-
Substituents on the Amine: The choice of the amine component is critical. Often, heterocyclic amines or substituted benzylamines are used to occupy the S1 and S2 pockets of the DPP-IV enzyme, forming key hydrophobic and hydrogen bonding interactions.
-
Stereochemistry: The stereochemistry of the pyrrolidine ring is often critical for potent inhibition. The specific stereoisomer of this compound used will have a profound impact on the biological activity.
The introduction of a methyl group at the 3-position can be explored to probe for additional hydrophobic interactions within the enzyme's active site and to potentially improve metabolic stability. Researchers should consider synthesizing and testing a series of derivatives with varying amine substituents to establish a clear SAR for this novel scaffold.
Conclusion
This compound represents a promising and versatile building block for the development of novel DPP-IV inhibitors. Its rigid, chiral structure provides a solid foundation for the design of potent and selective drug candidates for the treatment of type 2 diabetes. The experimental protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize and evaluate new chemical entities based on this scaffold. Further exploration of the structure-activity relationships of 3-methyl-pyrrolidine-3-carboxamide derivatives is warranted to unlock the full therapeutic potential of this compound class.
References
Application Notes and Protocols for the Scalable Synthesis of Enantiopure 3-Methyl-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the scalable and enantioselective synthesis of 3-Methyl-pyrrolidine-3-carboxylic acid, a valuable chiral building block for drug discovery and development. The presented methodology is based on a robust and efficient two-step sequence featuring an organocatalytic asymmetric Michael addition to construct the crucial quaternary stereocenter, followed by a reductive cyclization to afford the target pyrrolidine ring system. This approach offers high enantioselectivity, operational simplicity, and potential for large-scale production.
Introduction
Enantiomerically pure this compound is a constrained β-amino acid derivative that holds significant potential as a scaffold in medicinal chemistry. Its rigid cyclic structure and the presence of a quaternary stereocenter can impart favorable conformational constraints on peptide-based therapeutics and other small molecule drugs, potentially leading to enhanced potency, selectivity, and metabolic stability. The development of a scalable and stereocontrolled synthesis is therefore of high importance.
The synthetic strategy outlined herein addresses the key challenge of constructing the C3-quaternary stereocenter through a highly enantioselective organocatalytic Michael addition of a protected amino malonate derivative to a vinyl ketone. Subsequent reduction of the nitro group and ketone, followed by spontaneous cyclization, yields the desired 3,3-disubstituted pyrrolidine core.
Overall Synthetic Scheme
Caption: Overall workflow for the synthesis of enantiopure this compound.
Experimental Protocols
Step 1: Asymmetric Michael Addition for the Synthesis of Diethyl 2-((R)-1-methyl-3-oxobutyl)-2-aminomalonate
This protocol describes the organocatalytic Michael addition of diethyl 2-aminomalonate to methyl vinyl ketone to generate the key chiral intermediate containing the quaternary stereocenter.
Materials:
| Reagent/Solvent | Grade | Supplier |
| Diethyl 2-aminomalonate hydrochloride | ≥98% | Commercially Available |
| Methyl vinyl ketone | ≥99%, stabilized | Commercially Available |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | ≥99% | Commercially Available |
| Triethylamine (TEA) | ≥99.5% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Commercially Available |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |
Procedure:
-
To a stirred solution of diethyl 2-aminomalonate hydrochloride (1.0 eq) in anhydrous toluene at 0 °C, add triethylamine (1.1 eq) dropwise. Stir the mixture for 30 minutes at 0 °C to generate the free amine.
-
In a separate flask, dissolve the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol organocatalyst (0.1 eq) in anhydrous toluene.
-
Add the catalyst solution to the reaction mixture containing the free aminomalonate.
-
Cool the reaction mixture to -20 °C and add methyl vinyl ketone (1.2 eq) dropwise over a period of 15 minutes.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
Expected Yield and Enantiomeric Excess:
| Product | Theoretical Yield | Expected Yield Range | Expected Enantiomeric Excess (ee) |
| Diethyl 2-((R)-1-methyl-3-oxobutyl)-2-aminomalonate | Varies with scale | 85-95% | ≥95% |
Step 2: Reductive Cyclization to (R)-3-Methyl-pyrrolidine-3-carboxylic Acid
This protocol describes the transformation of the chiral Michael adduct into the final target molecule through a one-pot reductive amination and cyclization process.[1][2]
Materials:
| Reagent/Solvent | Grade | Supplier |
| Diethyl 2-((R)-1-methyl-3-oxobutyl)-2-aminomalonate | As prepared in Step 1 | - |
| Palladium on carbon (Pd/C) | 10 wt. % loading | Commercially Available |
| Methanol | Anhydrous, ≥99.8% | Commercially Available |
| Hydrochloric acid (HCl) | 6 M aqueous solution | Commercially Available |
| Dowex® 50WX8 ion-exchange resin | Hydrogen form | Commercially Available |
| Ammonia solution | 2 M in methanol | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
Procedure:
-
Dissolve the chiral Michael adduct (1.0 eq) in anhydrous methanol in a high-pressure reaction vessel.
-
Carefully add Pd/C (10 mol %) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the reaction vessel and purge with hydrogen gas (3-4 times).
-
Pressurize the vessel with hydrogen gas to 50-100 psi (consult appropriate safety guidelines for high-pressure reactions).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude cyclic product.
-
To the crude product, add 6 M aqueous HCl and heat the mixture at reflux for 12-16 hours to hydrolyze the ester groups.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and apply it to a column of Dowex® 50WX8 ion-exchange resin.
-
Wash the column with water to remove impurities.
-
Elute the desired amino acid with a 2 M solution of ammonia in methanol.
-
Collect the fractions containing the product (monitor by TLC with ninhydrin staining).
-
Concentrate the product-containing fractions under reduced pressure to yield the enantiopure (R)-3-Methyl-pyrrolidine-3-carboxylic acid.
Expected Yield and Purity:
| Product | Theoretical Yield | Expected Yield Range | Enantiomeric Purity |
| (R)-3-Methyl-pyrrolidine-3-carboxylic Acid | Varies with scale | 70-85% (over 2 steps) | >99% ee (after purification) |
Logical Relationship of Key Synthetic Steps
Caption: Logical flow of the synthetic sequence.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low ee in Step 1 | Inactive or impure catalyst. | Use freshly opened or purified catalyst. Ensure anhydrous conditions. |
| Incorrect reaction temperature. | Carefully control the temperature at -20 °C. Lowering the temperature may improve ee. | |
| Slow or incomplete reaction in Step 1 | Low catalyst loading. | Increase catalyst loading to 15-20 mol %. |
| Poor quality of reagents. | Use freshly distilled solvents and reagents. | |
| Low yield in Step 2 | Incomplete reduction. | Increase hydrogen pressure or reaction time. Use a fresh batch of Pd/C. |
| Side product formation during cyclization. | Optimize the reaction temperature and solvent for the cyclization step. | |
| Difficulty in purification | Incomplete hydrolysis. | Extend the hydrolysis time or use a higher concentration of HCl. |
| Inefficient ion-exchange chromatography. | Ensure proper packing and equilibration of the resin column. Optimize the elution gradient. |
Safety Precautions
-
Methyl vinyl ketone is toxic and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen gas is highly flammable. All high-pressure hydrogenation reactions should be conducted in a designated area with appropriate safety measures, including a blast shield.
-
Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst as a slurry in solvent and avoid contact with air.
-
Triethylamine and hydrochloric acid are corrosive. Handle with care and wear appropriate PPE.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described two-step synthesis provides a scalable and highly enantioselective route to this compound. The use of organocatalysis in the key bond-forming step avoids the need for expensive and toxic heavy metals, making the process more environmentally friendly. This detailed protocol should serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis of this important chiral building block for the advancement of drug discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-pyrrolidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Methyl-pyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this valuable compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide addresses potential challenges in a plausible multi-step synthesis of this compound, which includes N-protection of a proline derivative, alkylation to introduce the methyl group, and final deprotection/hydrolysis.
Stage 1: N-Protection of Pyrrolidine-3-carboxylic acid Ester
Question 1: What are the common issues with N-protection of the starting pyrrolidine-3-carboxylic acid ester, and how can they be resolved?
Answer: A crucial initial step is the protection of the secondary amine of the pyrrolidine ring to prevent its interference in subsequent reactions. The most common protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Troubleshooting Incomplete Protection:
-
Issue: The reaction does not go to completion, leaving starting material.
-
Solution: Ensure the reaction conditions are optimal. For Boc protection using di-tert-butyl dicarbonate (Boc)₂O, the reaction is typically performed in a mixed solvent system like dioxane and aqueous sodium hydroxide.[1] Ensure the pH is sufficiently basic to deprotonate the amine, making it nucleophilic.
-
Solution: Increase the stoichiometry of the protecting group reagent. A slight excess (1.1-1.2 equivalents) can drive the reaction to completion.
-
-
Issue: Low yield due to side reactions.
-
Solution: Control the reaction temperature. While many protection reactions proceed at room temperature, excessive heat can lead to the decomposition of reagents or the formation of byproducts.[1]
-
Solution: Ensure efficient stirring to overcome biphasic reaction mixture issues, especially in aqueous/organic solvent systems.
-
| Parameter | Condition A (Standard) | Condition B (Optimized for stubborn substrates) |
| Protecting Agent | (Boc)₂O | (Boc)₂O or Cbz-Cl |
| Base | 1N NaOH | 1.5N NaOH or Triethylamine (in organic solvent) |
| Solvent | Dioxane/Water | Dioxane/Water or Dichloromethane (DCM) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1.5 - 3 hours | 3 - 6 hours (monitor by TLC) |
Experimental Protocol: N-Boc Protection A solution of the pyrrolidine-3-carboxylic acid ester is prepared in a mixture of dioxane and 1N sodium hydroxide. Di-tert-butyl dicarbonate, dissolved in dioxane, is then added at room temperature. The mixture is stirred for 1.5 hours. Following the reaction, the mixture is diluted with a suitable organic solvent like ether, and the organic phase is washed with 1N NaOH. The aqueous phase is then acidified with 3N HCl and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the N-Boc protected product.[1]
Stage 2: α-Alkylation to Introduce the Methyl Group
Question 2: I am observing low yields and multiple products during the methylation of the N-protected pyrrolidine-3-carboxylic acid ester. What could be the cause?
Answer: The introduction of the methyl group at the carbon alpha to the ester is a critical step and is often challenging. This is typically achieved by forming an enolate with a strong base, followed by quenching with an electrophile (e.g., methyl iodide).
Troubleshooting Low Yield and Side Products:
-
Issue: Low conversion to the methylated product.
-
Solution: The choice of base is critical for complete enolate formation. A strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is often preferred to prevent side reactions with the ester.[2][3] Using weaker bases like sodium ethoxide can result in incomplete enolate formation and side reactions.[3]
-
Solution: Ensure anhydrous conditions. Water will quench the enolate and the strong base, leading to low yields. All glassware should be flame-dried, and solvents must be anhydrous.
-
-
Issue: Formation of dialkylated or O-alkylated byproducts.
-
Solution: Use a strong base like LDA to ensure complete and rapid conversion to the enolate, minimizing the presence of the starting ester which can act as a proton source for enolate equilibration.[2]
-
Solution: Control the reaction temperature. Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and minimize side reactions. The alkylating agent is then added at this low temperature.
-
-
Issue: Racemization of the product.
-
Solution: The enolate is planar, and alkylation can occur from either face, potentially leading to a racemic mixture if the alpha-carbon is a stereocenter.[2] The use of chiral auxiliaries or catalysts may be necessary to achieve stereoselectivity.
-
| Parameter | Condition A (Kinetic Control) | Condition B (Thermodynamic Control) |
| Base | Lithium Diisopropylamide (LDA) | Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | -78 °C | 0 °C to Room Temperature |
| Outcome | Favors the less substituted (kinetic) enolate | Favors the more substituted (thermodynamic) enolate |
Experimental Protocol: α-Methylation To a solution of the N-protected pyrrolidine-3-carboxylic acid ester in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of LDA in THF is added dropwise. The mixture is stirred at this temperature for a specified time to ensure complete enolate formation. Methyl iodide is then added, and the reaction is allowed to proceed at low temperature before gradually warming to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically performed by column chromatography.
Stage 3: Deprotection and Hydrolysis
Question 3: How can I efficiently remove the protecting group and hydrolyze the ester to obtain the final this compound without significant product loss?
Answer: The final step involves the removal of the N-protecting group and the hydrolysis of the ester to the carboxylic acid. The choice of method depends on the protecting group used.
Troubleshooting Deprotection and Hydrolysis:
-
Issue: Incomplete deprotection or hydrolysis.
-
Solution (for Boc group): Acidic hydrolysis is typically used. Treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or direct hydrolysis with aqueous hydrochloric acid can be effective. Ensure sufficient reaction time and temperature.
-
Solution (for Cbz group): Catalytic hydrogenation is the standard method for Cbz deprotection. A catalyst such as Palladium on carbon (Pd/C) is used under a hydrogen atmosphere. Ensure the catalyst is active and the system is free of catalyst poisons.
-
Solution (for ester hydrolysis): Both acidic and basic conditions can be used for ester hydrolysis. Basic hydrolysis (saponification) using sodium hydroxide or lithium hydroxide is often efficient and irreversible.[4] Acid-catalyzed hydrolysis is reversible and requires an excess of water to drive the reaction to completion.[4]
-
-
Issue: Product degradation.
-
Solution: Some molecules are sensitive to harsh acidic or basic conditions. Milder hydrolysis conditions, such as using lithium hydroxide at room temperature, can be employed. Monitor the reaction closely to avoid over-exposure to harsh conditions.
-
| Protecting Group | Deprotection Method | Hydrolysis Method | Key Considerations |
| Boc | Acidolysis (e.g., TFA in DCM, or aq. HCl) | Acidic or Basic Hydrolysis | Can often be performed in a single step with aqueous acid. |
| Cbz | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Subsequent Acidic or Basic Hydrolysis | Hydrogenation should be carried out in a suitable solvent like methanol or ethanol. |
Experimental Protocol: Acidic Deprotection and Hydrolysis (for N-Boc ester) The N-Boc-3-methyl-pyrrolidine-3-carboxylic acid ester is dissolved in a mixture of an organic solvent (e.g., dioxane) and a strong aqueous acid (e.g., 6N HCl). The mixture is heated to reflux and stirred for several hours, with the progress monitored by a suitable analytical technique (e.g., TLC or LC-MS). After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or ion-exchange chromatography.
Visualizing the Workflow and Logic
To aid in understanding the synthesis and troubleshooting process, the following diagrams illustrate the experimental workflow and the decision-making process for troubleshooting common issues.
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for the α-methylation step.
References
Technical Support Center: Purification of 3-Methyl-pyrrolidine-3-carboxylic Acid Isomers
Welcome to the technical support center for the purification of 3-Methyl-pyrrolidine-3-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the separation of these chiral compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating the enantiomers of this compound?
A1: The primary techniques for resolving the enantiomers of this compound and related cyclic amino acids are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative method that employs a chiral stationary phase (CSP) to differentiate between enantiomers.[1]
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[1]
-
Enantioselective Synthesis and Purification: Synthesizing a specific enantiomer with high purity can minimize the need for extensive downstream purification. Methods like organocatalytic Michael addition can yield highly enantiomerically enriched products.[2] Subsequent purification steps, such as flash column chromatography of intermediates and recrystallization of the final product, are often employed.[1][3]
Q2: How do I choose the right chiral stationary phase (CSP) for HPLC separation?
A2: The selection of a CSP is critical for successful chiral separation. For cyclic amino acids like this compound, the following types of CSPs are often effective:
-
Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin): These are versatile and can separate a wide range of underivatized amino acids.[4]
-
Polysaccharide-Based CSPs: These are also a common choice for the separation of various chiral compounds.[1]
-
Cyclodextrin-Based CSPs: These can be effective, particularly for creating inclusion complexes with the analytes.[1]
A screening approach using a variety of CSPs is often the most effective strategy to find the optimal column for your specific separation.
Q3: What are suitable chiral resolving agents for diastereomeric salt formation?
A3: For acidic compounds like this compound, chiral bases are used as resolving agents. While specific data for this exact compound is limited, common chiral resolving agents for carboxylic acids include:
-
Naturally occurring alkaloids such as brucine, strychnine, and quinine.
-
Synthetic chiral amines like (R)- or (S)-1-phenylethylamine.
For basic compounds, chiral acids like (+)-tartaric acid or (+)-mandelic acid are used.[5] The choice of resolving agent and solvent is crucial and often requires empirical screening to achieve efficient separation.
Q4: Can I use derivatization to aid in the separation of enantiomers?
A4: Yes, derivatization with a chiral reagent can convert the enantiomers into diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. This is a powerful technique, especially when direct chiral separation is challenging. Several reagents are available for the derivatization of carboxylic acids.[6]
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or No Resolution of Enantiomers
-
Possible Cause: The selected Chiral Stationary Phase (CSP) is not suitable for the analyte.
-
Solution: Screen a variety of CSPs from different classes (e.g., polysaccharide, macrocyclic glycopeptide).
-
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution: Systematically vary the mobile phase composition. For normal phase, adjust the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol). For reversed-phase, alter the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase. The addition of additives like trifluoroacetic acid (TFA) for acidic compounds can improve selectivity.[7]
-
-
Possible Cause: The flow rate is too high.
-
Solution: Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate.[7]
-
-
Possible Cause: The column temperature is not optimal.
-
Solution: Vary the column temperature. Both increasing and decreasing the temperature can impact resolution, so it is a valuable parameter to screen.[7]
-
Issue 2: Peak Tailing
-
Possible Cause: Secondary interactions between the analyte and the silica support.
-
Solution: For acidic compounds, adding a small amount of a competing acid (e.g., 0.1% TFA) to the mobile phase can improve peak shape.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Possible Cause: Contamination at the head of the column or a blocked frit.
Issue 3: Irreproducible Retention Times
-
Possible Cause: Insufficient column equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when changing solvents.[7]
-
-
Possible Cause: Fluctuations in mobile phase composition or temperature.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
-
// Resolution Troubleshooting Path screen_csp [label="Screen Different CSPs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_mp [label="Optimize Mobile Phase\n(Solvent ratio, pH, additives)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; adjust_flow [label="Reduce Flow Rate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; adjust_temp [label="Vary Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Peak Shape Troubleshooting Path add_modifier [label="Add Mobile Phase Modifier\n(e.g., TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reduce_load [label="Reduce Sample Load", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="Check for Column Contamination\n(Flush or Replace)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> check_resolution; check_resolution -> check_peak_shape [label="No"]; check_peak_shape -> end [label="No"]; check_resolution -> screen_csp [label="Yes"]; screen_csp -> optimize_mp; optimize_mp -> adjust_flow; adjust_flow -> adjust_temp; adjust_temp -> check_resolution;
check_peak_shape -> add_modifier [label="Yes"]; add_modifier -> reduce_load; reduce_load -> check_column; check_column -> start;
} } Caption: Troubleshooting workflow for chiral HPLC analysis.
Diastereomeric Salt Resolution
Issue 1: No Crystallization Occurs
-
Possible Cause: The diastereomeric salt is too soluble in the chosen solvent.
-
Solution: Try a less polar solvent or a mixture of solvents. Perform a solvent screen with small amounts of your material to identify a system where one diastereomer has low solubility.
-
-
Possible Cause: The solution is not supersaturated.
-
Solution: Concentrate the solution by slowly evaporating the solvent. Try cooling the solution to a lower temperature.
-
Issue 2: Both Diastereomers Precipitate
-
Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.
-
Solution: Experiment with different solvents or solvent mixtures. Sometimes, a subtle change in solvent polarity can significantly alter the relative solubilities.
-
-
Possible Cause: The solution was cooled too quickly.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or ice bath. Slow cooling promotes selective crystallization.
-
Issue 3: Low Enantiomeric Excess (ee) of the Resolved Acid
-
Possible Cause: Incomplete separation of the diastereomeric salts.
-
Solution: Perform multiple recrystallizations of the diastereomeric salt to improve its purity before liberating the free acid.
-
-
Possible Cause: The initial crystallization entrapped some of the more soluble diastereomer.
-
Solution: After the initial crystallization, filter the crystals and wash them with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Experimental Protocols
Protocol 1: Chiral HPLC Method Development (General)
This protocol provides a general framework for developing a chiral HPLC method for the separation of this compound enantiomers.
1. Column Selection:
-
Begin by screening a set of chiral columns known for separating amino acids. Recommended starting points include columns with the following chiral stationary phases:
-
Teicoplanin-based (e.g., Astec CHIROBIOTIC T)
-
Polysaccharide-based (e.g., CHIRALPAK series)
-
Cyclodextrin-based
-
2. Mobile Phase Preparation:
-
Prepare a set of mobile phases for screening. A common starting point is a mixture of an alcohol (e.g., methanol or ethanol) and an acidic aqueous buffer.
-
For a teicoplanin-based column, a mobile phase of methanol:acetic acid:triethylamine (100:0.02:0.01 v/v/v) can be a good starting point.
-
For acidic analytes, the addition of a small amount of an acid like TFA (0.1%) can improve peak shape.
3. Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
4. HPLC System Setup:
-
Equilibrate the chosen column with the mobile phase at a typical flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Use a UV detector, monitoring at a wavelength where the analyte has some absorbance (e.g., ~210 nm), or a mass spectrometer.
5. Injection and Elution:
-
Inject a small volume (e.g., 5-10 µL) of the sample.
-
Run the chromatogram and observe the elution profile.
6. Optimization:
-
If no separation is observed, switch to a different column or mobile phase.
-
If partial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to improve the resolution (Rs).
| Parameter | Starting Condition | Optimization Strategy |
| Chiral Stationary Phase | Teicoplanin-based | Screen Polysaccharide and Cyclodextrin-based CSPs |
| Mobile Phase | Methanol/Acidic Buffer | Vary organic modifier and pH; add additives (TFA) |
| Flow Rate | 1.0 mL/min | Decrease to 0.5-0.8 mL/min |
| Temperature | 25 °C | Screen from 10 °C to 40 °C |
Protocol 2: Diastereomeric Salt Resolution (General)
This protocol outlines a general procedure for the resolution of racemic this compound via diastereomeric salt formation.
1. Selection of Resolving Agent:
-
Choose an enantiomerically pure chiral amine, for example, (R)-1-phenylethylamine.
2. Salt Formation and Crystallization:
-
Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Add 0.5 to 1.0 equivalents of the chiral resolving agent.
-
Heat the mixture gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in a refrigerator (4 °C) may be necessary.
3. Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any soluble impurities.
-
Dry the crystals under vacuum.
4. Liberation of the Enantiomerically Enriched Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., 1M HCl) to a pH of approximately 1-2 to protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove the resolving agent.
-
The enantiomerically enriched this compound will remain in the aqueous layer and can be isolated by evaporation of the water or by ion-exchange chromatography.
5. Determination of Enantiomeric Excess (ee):
-
Analyze the enantiomeric purity of the recovered acid using a validated chiral HPLC method (as described in Protocol 1).
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Overcoming challenges in the chiral separation of pyrrolidine-3-carboxylic acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chiral separation of pyrrolidine-3-carboxylic acids and their derivatives. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the chiral separation of pyrrolidine-3-carboxylic acids, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Poor or No Enantiomeric Resolution
Question: I am not seeing any separation between the enantiomers of my pyrrolidine-3-carboxylic acid derivative. What are the likely causes and how can I fix this?
Answer:
Poor or no enantiomeric resolution is a common challenge, often stemming from suboptimal selection of the chiral stationary phase (CSP) or mobile phase conditions. Pyrrolidine-3-carboxylic acids are zwitterionic, which can complicate their interaction with the CSP.
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition. Not all CSPs are suitable for all classes of compounds.
-
Solution: Screen a variety of CSPs. For underivatized pyrrolidine-3-carboxylic acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., CHIROBIOTIC® T), are often successful due to their ionic groups and compatibility with aqueous mobile phases. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) and zwitterionic ion-exchangers are also viable options, particularly for derivatized analytes.[1][2]
-
-
Incorrect Mobile Phase Composition: The mobile phase composition significantly influences retention and selectivity.
-
Solution: Systematically optimize the mobile phase.
-
Organic Modifier: Vary the type (e.g., methanol, acetonitrile, ethanol) and percentage of the organic modifier. Retention of amino acids can exhibit a "U-shaped" profile with varying organic modifier concentrations, so exploring a wide range is recommended.
-
Additives: For zwitterionic compounds, the addition of acidic (e.g., formic acid, trifluoroacetic acid) or basic (e.g., diethylamine, triethylamine) modifiers can improve peak shape and resolution by controlling the ionization state of the analyte and stationary phase.[3]
-
-
-
Derivatization Required: The inherent properties of the analyte may prevent effective interaction with the CSP.
Issue 2: Peak Tailing or Broadening
Question: My peaks for pyrrolidine-3-carboxylic acid are showing significant tailing. What could be causing this and how can I improve the peak shape?
Answer:
Peak tailing is a common issue in chromatography that can affect resolution and the accuracy of quantification.[6] For polar, zwitterionic compounds like pyrrolidine-3-carboxylic acids, this can be particularly prevalent.
Potential Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase support (e.g., silanol groups on silica-based CSPs) can lead to tailing.
-
Solution: Use a mobile phase additive to mask these secondary interaction sites. Small amounts of a base (like triethylamine) or an acid (like formic acid) can often improve peak symmetry.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[6]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Issue 3: Irreproducible Retention Times
Question: The retention times for my enantiomers are shifting between injections. What is causing this instability?
Answer:
Fluctuating retention times indicate a lack of system equilibrium or changes in the mobile phase or column conditions.
Potential Causes & Solutions:
-
Insufficient Column Equilibration: This is a common issue, especially when changing mobile phase composition.[7]
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. For some CSPs, this can take a significant amount of time (30 minutes or more).
-
-
Mobile Phase Instability: The mobile phase composition can change over time due to evaporation of the more volatile components or degradation.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
pH Changes in the Mobile Phase: For ionizable compounds, small shifts in the mobile phase pH can lead to significant changes in retention.
-
Solution: Use a buffered mobile phase to maintain a stable pH.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize my pyrrolidine-3-carboxylic acid for chiral separation?
A1: Not always. Direct separation of underivatized pyrrolidine-3-carboxylic acids is possible, particularly using HPLC with macrocyclic glycopeptide chiral stationary phases (CSPs) like teicoplanin-based columns. These CSPs have ionic groups that can interact effectively with the zwitterionic nature of the amino acid.
However, derivatization may be necessary or advantageous in the following situations:
-
Gas Chromatography (GC): Derivatization is generally required to increase the volatility and thermal stability of the analyte.[5]
-
Improved HPLC Separation: If direct analysis fails to provide adequate resolution, derivatization can alter the analyte's properties to enhance its interaction with a specific CSP.[4]
-
Improved Detection: Derivatization can be used to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection, or a readily ionizable group for mass spectrometry.[4]
Q2: Which chiral stationary phase (CSP) is best for separating pyrrolidine-3-carboxylic acid enantiomers?
A2: There is no single "best" CSP, as the optimal choice depends on whether the analyte is derivatized and the specific mobile phase conditions. However, some CSPs have shown general success for amino acids:
-
Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC T, TAG): These are highly effective for underivatized amino acids in reversed-phase or polar ionic modes.[8]
-
Polysaccharide-based CSPs (e.g., Lux Cellulose, Chiralpak): These are versatile and widely used for a broad range of chiral compounds, often with derivatized analytes, in normal-phase, polar organic, or reversed-phase modes.[9][10]
-
Crown Ether-based CSPs: These are particularly effective for the separation of primary amines and can be used for amino acids.[11]
-
Zwitterionic Ion-Exchange CSPs: These are designed to separate zwitterionic compounds like amino acids and can be highly selective.[2][12]
A screening approach using several different types of CSPs is the most effective strategy to identify the best column for a specific separation.[13]
Q3: What is the role of mobile phase additives in the chiral separation of pyrrolidine-3-carboxylic acids?
A3: Mobile phase additives play a crucial role in controlling the ionization state of both the analyte and the stationary phase, which is critical for achieving good peak shape and resolution for ionizable compounds.
-
Acidic Additives (e.g., Formic Acid, TFA): These are used to suppress the ionization of the carboxylic acid group and protonate the amine group. This can improve interactions with certain CSPs and enhance retention in reversed-phase chromatography.[3]
-
Basic Additives (e.g., Triethylamine, Diethylamine): These can suppress the ionization of the amine group and interact with acidic sites on the stationary phase (like residual silanols), reducing peak tailing.[3]
The choice and concentration of the additive need to be optimized for each specific application.
Q4: Can I use Supercritical Fluid Chromatography (SFC) for the chiral separation of pyrrolidine-3-carboxylic acids?
A4: Yes, SFC is an excellent technique for chiral separations and offers several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and often complementary selectivity.[14][15][16] Polysaccharide-based CSPs are widely used in SFC for chiral separations.[9] For polar compounds like pyrrolidine-3-carboxylic acids, a polar co-solvent (modifier) such as methanol is typically added to the supercritical CO2 mobile phase to ensure solubility and interaction with the stationary phase.[14]
Data Presentation
Table 1: Comparison of Chiral Stationary Phases for Amino Acid Enantioseparation
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase Modes | Suitable for Underivatized Pyrrolidine-3-Carboxylic Acids? | Key Advantages |
| Macrocyclic Glycopeptide | CHIROBIOTIC T, T2, TAG | Reversed-Phase, Polar Ionic, Polar Organic | Yes | Excellent for underivatized amino acids; LC-MS compatible.[8] |
| Polysaccharide-based | Lux Cellulose, Chiralpak AD/AS/IA | Normal-Phase, Polar Organic, Reversed-Phase | Often requires derivatization | Broad applicability for a wide range of compounds.[9][10] |
| Crown Ether | Crownpak CR(+) | Reversed-Phase (acidic) | Yes | High selectivity for primary amines.[11] |
| Zwitterionic Ion-Exchanger | Chiralpak ZWIX | Polar Organic | Yes | Specifically designed for zwitterionic compounds.[2][12] |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for Underivatized Pyrrolidine-3-Carboxylic Acid
This protocol is a general starting point based on methods successful for underivatized amino acids. Optimization will be required.
-
Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Prepare a mixture of Methanol and Water (e.g., 80:20 v/v) containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Detection: UV at 210 nm.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. Monitor the chromatogram for the separation of the two enantiomers. d. If resolution is poor, systematically vary the percentage of methanol in the mobile phase (e.g., from 50% to 95%).
Protocol 2: Derivatization of Pyrrolidine-3-Carboxylic Acid for Chiral GC Analysis
This protocol describes a general esterification method for GC analysis.[5]
-
Materials: Pyrrolidine-3-carboxylic acid, Methanol, Thionyl chloride (SOCl₂), Anhydrous sodium sulfate, GC-grade solvent for injection (e.g., dichloromethane).
-
Derivatization Procedure: a. To approximately 1 mg of the pyrrolidine-3-carboxylic acid sample in a vial, add 1 mL of methanol. b. Cool the mixture in an ice bath. c. Slowly add 100 µL of thionyl chloride dropwise while stirring. d. Remove the vial from the ice bath and heat at 60 °C for 1 hour. e. Evaporate the solvent to dryness under a stream of nitrogen. f. Re-dissolve the residue in 1 mL of dichloromethane for GC injection.
-
GC Conditions (Starting Point): a. Column: Chiral GC column (e.g., CHIRALDEX® phase). b. Carrier Gas: Helium. c. Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min. d. Injector and Detector Temperature: 250 °C. e. Detector: Flame Ionization Detector (FID).
Visualizations
Caption: Workflow for Chiral Separation of Pyrrolidine-3-Carboxylic Acid.
Caption: Troubleshooting Flowchart for Poor Enantiomeric Resolution.
References
- 1. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. youtube.com [youtube.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
Optimizing reaction conditions for Michael addition of nitroalkanes
Welcome to the technical support center for the Michael addition of nitroalkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Michael addition of nitroalkanes?
A1: Low yields in Michael additions involving nitroalkanes can often be attributed to several factors:
-
Incomplete Deprotonation: The nitroalkane requires a base for deprotonation to form the nucleophilic nitronate anion. If the base is not strong enough or used in an insufficient amount, the reaction will not proceed to completion.
-
Poor Solubility: The reactants, particularly the nitroalkane, may have limited solubility in the chosen solvent, leading to a slow or incomplete reaction.[1]
-
Steric Hindrance: Bulky substituents on either the nitroalkane or the Michael acceptor can hinder the approach of the nucleophile to the electrophile, slowing down the reaction rate.[2]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired adduct.
-
Reversibility of the Reaction: Under certain conditions, the Michael addition can be reversible, leading to an equilibrium mixture with significant amounts of starting materials.
Q2: What are common side reactions observed in the Michael addition of nitroalkanes?
A2: The most prevalent side reaction is the double Michael addition , where the initial product, which still possesses an acidic proton, reacts with a second molecule of the Michael acceptor. This is more common when using nitromethane as the nucleophile. Other potential side reactions include polymerization of the Michael acceptor, especially if it is highly reactive, and base-catalyzed self-condensation of the Michael acceptor.
Q3: How can I improve the diastereoselectivity or enantioselectivity of my reaction?
A3: Achieving high stereoselectivity often requires careful selection of the catalyst and reaction conditions:
-
Chiral Catalysts: For asymmetric synthesis, the use of chiral organocatalysts (e.g., thioureas, cinchona alkaloids) or chiral metal complexes is essential.[3] These catalysts create a chiral environment that favors the formation of one stereoisomer over the others.
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can influence the organization of the transition state and, consequently, the stereochemical outcome.
-
Additives: In some cases, the addition of co-catalysts or additives can improve stereoselectivity.
Q4: What is the role of a phase-transfer catalyst in the Michael addition of nitroalkanes?
A4: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is particularly useful in biphasic reaction systems (e.g., water-dichloromethane).[1] It facilitates the transfer of the nitronate anion from the aqueous phase (where it is formed by the action of a base like NaOH) to the organic phase, where the Michael acceptor is dissolved. This increases the reaction rate and yield by overcoming the low solubility of the nitroalkane in the organic solvent.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Insufficiently Basic Catalyst/Reagent | - Use a stronger base to ensure complete deprotonation of the nitroalkane. Common bases include DBU, TMG, and inorganic bases like NaOH or NaHCO3.[2][4] - For organocatalyzed reactions, ensure the catalyst is not degraded and is used at the appropriate loading. |
| Low Reactant Solubility | - Choose a solvent in which all reactants are soluble. - If using a biphasic system, add a phase-transfer catalyst (e.g., tetrabutylammonium chloride) to improve the transfer of the nucleophile to the organic phase.[1] |
| Low Reaction Temperature | - While low temperatures can improve selectivity, they also decrease the reaction rate. Gradually increase the temperature to see if the reaction proceeds. |
| Steric Hindrance | - If possible, consider using less sterically hindered substrates. - Increase the reaction time or temperature to overcome the higher activation energy barrier. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Possible Cause | Troubleshooting Step |
| Double Michael Addition | - Use an excess of the nitroalkane relative to the Michael acceptor. - Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration. |
| Polymerization of Michael Acceptor | - Ensure the reaction is not being run at an excessively high temperature. - Use a less reactive Michael acceptor if possible. |
| Other Side Reactions | - Analyze the byproducts to identify their structure, which can provide clues about the undesired reaction pathway. - Adjust the reaction conditions (e.g., base, solvent, temperature) to disfavor the side reaction. |
Issue 3: Poor Stereoselectivity (Low dr or ee)
| Possible Cause | Troubleshooting Step |
| Ineffective Chiral Catalyst | - Screen a variety of chiral catalysts to find one that is optimal for your specific substrates. - Ensure the catalyst is of high purity and enantiomeric excess. |
| Suboptimal Reaction Temperature | - Lower the reaction temperature. Stereoselectivity often increases at lower temperatures. |
| Incorrect Solvent Choice | - Screen a range of solvents with different polarities. The solvent can have a significant impact on the transition state geometry. |
| Epimerization of the Product | - The product may be epimerizing under the reaction conditions. Try to use milder reaction conditions or a shorter reaction time. Quench the reaction as soon as it is complete.[5] |
Quantitative Data Summary
The following tables summarize typical reaction conditions for the Michael addition of nitroalkanes with different catalyst systems.
Table 1: Organocatalyzed Michael Addition of Nitromethane to β-Substituted Cyclic Enones [5]
| Catalyst Loading (mol%) | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 10 | CH2Cl2 | PhCO2H | 30 | 24 | >95 | 99 |
| 5 | CH2Cl2 | PhCO2H | 40 | 24 | >90 | 99 |
| 5 | CH2Cl2 | PhCO2H | 50 | 24 | >90 | 99 |
| 20 | CH3NO2 | PhCO2H | 30 | 48-120 | 60-85 | 96-99 |
Table 2: Base-Catalyzed Michael Addition of Nitroalkanes to Nitroalkenes in Water [6]
| Base (1 mmol) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| NaHCO3 | Water | 4 | 86 | 4.6:1 |
| NaOH | Water | 5 | 78 | 4.2:1 |
| K2CO3 | Water | 6 | 62 | 3.5:1 |
| NaHCO3 | H2O:MeOH (9:1) | 4 | 84 | 6.7:1 |
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Michael Addition[5]
-
To a stirred solution of the Michael acceptor (0.4 mmol, 1.0 equiv) in the chosen solvent (0.8 mL), add the organocatalyst (0.04 mmol, 0.1 equiv) and any additive (e.g., benzoic acid, 0.04 mmol, 0.1 equiv).
-
Add the nitroalkane (1.6 mmol, 4.0 equiv) to the mixture.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Base-Catalyzed Michael Addition in an Aqueous System[4]
-
In a round-bottom flask, prepare a mixture of the nitroalkane (1.5 mmol) and the nitroalkene (1.0 mmol).
-
Add a 1M aqueous solution of the base (e.g., NaHCO3, 1.0 mL).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
After completion, extract the product with an organic solvent (e.g., ethyl acetate, 3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: General experimental workflow for the Michael addition of nitroalkanes.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. sctunisie.org [sctunisie.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]
- 4. ijrpc.com [ijrpc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Methyl-pyrrolidine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Methyl-pyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guides
This section provides detailed troubleshooting for specific problems that may arise during the synthesis of this compound. The proposed synthetic pathway involves the alkylation of a pyrrolidine precursor, followed by functional group manipulations to yield the final product.
Problem 1: Low yield during the alkylation of the pyrrolidine ring to introduce the methyl group.
Possible Causes:
-
Incomplete deprotonation: The base used may not be strong enough or used in sufficient quantity to fully deprotonate the carbon alpha to the carbonyl and cyano groups, leading to unreacted starting material.
-
Steric hindrance: The pyrrolidine substrate may be sterically hindered, slowing down the rate of alkylation.
-
Side reactions: The enolate intermediate could participate in side reactions, such as reaction with the solvent or other electrophiles.
-
Dialkylation: Although less common for a quaternary center, over-alkylation at another position could occur if other acidic protons are present.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low alkylation yield.
Recommendations:
-
Base Selection: Ensure the pKa of the base is significantly higher than the pKa of the proton being abstracted. Consider stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA). Use at least a stoichiometric amount, and in some cases, a slight excess may be beneficial.
-
Reaction Conditions: If steric hindrance is a concern, increasing the reaction temperature and/or time may improve yields. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Solvent: Use a dry, aprotic solvent to avoid quenching the enolate.
-
Byproduct Analysis: If significant byproducts are observed, isolate and characterize them to understand the nature of the side reactions. This information can guide further optimization.
Problem 2: Incomplete hydrolysis of the ester to the carboxylic acid.
Possible Causes:
-
Steric hindrance: The methyl group at the 3-position can sterically hinder the approach of the hydroxide ion to the ester carbonyl.
-
Low solubility: The ester may have poor solubility in the aqueous base, leading to a slow or incomplete reaction.
-
Reversibility: Under certain conditions, the equilibrium may not fully favor the carboxylate product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete ester hydrolysis.
Recommendations:
-
Co-solvent: To address solubility issues, a co-solvent such as tetrahydrofuran (THF) or dioxane can be added to the reaction mixture.
-
Temperature and Time: For sterically hindered esters, increasing the reaction temperature (reflux) and prolonging the reaction time are often necessary.[1][2] Monitor the reaction progress to avoid decomposition.
-
Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for the hydrolysis of hindered esters, potentially due to the smaller size of the lithium cation.[3]
-
Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst can be employed to facilitate the transport of the hydroxide ion into the organic phase.
Problem 3: Side reactions during the debenzylation of the nitrogen atom.
Possible Causes:
-
Catalyst poisoning: If a palladium-catalyzed hydrogenation is used, trace impurities (e.g., sulfur compounds) can poison the catalyst.
-
Incomplete reaction: The reaction may not go to completion, leaving starting material.
-
Ring opening or other rearrangements: Under harsh acidic or basic conditions used for some debenzylation methods, the pyrrolidine ring could potentially undergo side reactions.
-
Alternative N-debenzylation issues: Other methods like using strong acids can lead to undesired side reactions such as Friedel-Crafts alkylation if other aromatic rings are present.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-debenzylation.
Recommendations:
-
Catalytic Hydrogenation:
-
Alternative Methods: If hydrogenation is not effective or compatible with other functional groups, consider other debenzylation methods such as using transfer hydrogenation (e.g., with ammonium formate) or chemical reagents like α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the final product?
A1: Common impurities can include unreacted starting materials or intermediates from any of the synthetic steps. Specifically, you might find the ester precursor if hydrolysis is incomplete, or the N-benzylated intermediate if debenzylation is not driven to completion. Diastereomers may also be present if the synthesis is not stereospecific. Rigorous purification by chromatography or recrystallization is often necessary to obtain the final product with high purity.
Q2: How can I improve the stereoselectivity of the synthesis?
A2: If a stereocenter is created during the synthesis (for example, during the alkylation step), the use of a chiral auxiliary or a chiral catalyst can induce stereoselectivity. For instance, an asymmetric phase-transfer catalyzed alkylation can be employed to establish the stereocenter at the 3-position.[7] The choice of solvent and temperature can also influence the diastereoselectivity of certain reactions.
Q3: My Raney nickel reduction of the thioketal is sluggish. What can I do?
A3: The activity of Raney nickel can vary. Ensure you are using freshly prepared or highly active Raney nickel. The desulfurization reaction can sometimes require heating.[8][9] It is also important to use a sufficient excess of Raney nickel, as it is consumed stoichiometrically in the reaction.[7]
Q4: Can the carboxylic acid group interfere with any of the reaction steps?
A4: Yes, the carboxylic acid is acidic and can be nucleophilic, which could interfere with reactions involving strong bases or electrophiles. For this reason, it is common to perform the synthesis with the carboxyl group protected as an ester, and then deprotect it in the final step.
Experimental Protocols
General Protocol for the Synthesis of (R)-3-Methylpyrrolidine-3-Carboxylic Acid
The following is a general synthetic route based on literature precedents.
Synthetic Scheme:
Caption: General synthetic scheme for this compound.
Step 1: Alkylation To a solution of the N-protected pyrrolidine-3-carboxylic acid ester in a dry aprotic solvent (e.g., THF) at a reduced temperature (e.g., 0 °C or -78 °C), a strong base (e.g., NaH or LDA) is added dropwise. After stirring for a period to allow for enolate formation, methyl iodide is added, and the reaction is allowed to warm to room temperature and stir until completion. The reaction is then quenched, and the product is extracted and purified.
Step 2: Thioketal Formation The alkylated intermediate is dissolved in a suitable solvent (e.g., dichloromethane), and ethanedithiol is added, followed by a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂). The reaction is stirred at room temperature until completion. The mixture is then washed, dried, and concentrated to yield the thioketal.
Step 3: Desulfurization The thioketal is dissolved in an alcohol solvent (e.g., ethanol), and a slurry of Raney nickel in the same solvent is added. The mixture is stirred, often with heating, until the reaction is complete. The Raney nickel is then carefully filtered off, and the filtrate is concentrated.
Step 4: Hydrolysis and Debenzylation The crude product from the previous step is dissolved in a mixture of THF and water, and lithium hydroxide is added. The reaction is stirred, potentially with heating, until the ester is fully hydrolyzed. After an acidic workup to protonate the carboxylate, the N-benzyl protecting group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The final product is then purified.
Data Presentation
Table 1: Hypothetical Yields and Purity at Each Synthetic Step
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Alkylation | N-benzyl-3-cyanopyrrolidine-3-carboxylate | N-benzyl-3-cyano-3-methylpyrrolidine-3-carboxylate | 75-85 | >95 |
| 2 | Thioketal Formation | Alkylated Intermediate | Thioketal Intermediate | 80-90 | >95 |
| 3 | Desulfurization | Thioketal Intermediate | Reduced Intermediate | 70-80 | >90 |
| 4 | Hydrolysis & Debenzylation | Reduced Intermediate | This compound | 85-95 | >98 |
Note: The yields and purities presented are illustrative and can vary depending on the specific reaction conditions and the scale of the synthesis.
References
- 1. echemi.com [echemi.com]
- 2. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mozingo reduction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ias.ac.in [ias.ac.in]
Improving enantiomeric excess in asymmetric synthesis of pyrrolidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of pyrrolidines. Our goal is to help you improve enantiomeric excess and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when aiming for high enantiomeric excess (ee) in pyrrolidine synthesis?
A1: Achieving high enantioselectivity is a multifactorial challenge. The most critical parameters to control are:
-
Chiral Catalyst/Ligand: The choice of the chiral catalyst or ligand is paramount as it creates the asymmetric environment for the reaction. A suboptimal ligand is a common reason for low ee.[1]
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by better differentiating the energy of the diastereomeric transition states.[1]
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst's activity and the stereochemical outcome.[2]
-
Purity of Reagents: Asymmetric reactions are highly sensitive to impurities in substrates, reagents, and solvents, which can poison the catalyst or lead to side reactions.[2][3]
-
Catalyst Loading and Metal-to-Ligand Ratio: Optimizing the catalyst loading and the precise ratio of the metal precursor to the chiral ligand is crucial for catalytic activity and stereocontrol.[1]
Q2: Which analytical method is best for determining the enantiomeric excess of my synthesized pyrrolidine?
A2: The most common and reliable method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). It is crucial to rigorously validate your analytical method to ensure accurate % ee values.[3] Key validation parameters include ensuring baseline separation of the enantiomers (Resolution, Rs > 1.5), accuracy, precision, and linearity of the detector response.[3]
Q3: What are some of the most common and effective catalytic systems for the asymmetric synthesis of pyrrolidines?
A3: Several powerful catalytic systems have been developed. Some of the most prominent include:
-
Metal/Ligand Complexes: Chiral metal-ligand complexes are widely used. Examples include copper or silver complexes with chiral ligands like BOX, PyBOX, and phosphoramidites for 1,3-dipolar cycloadditions.[1][2] Palladium catalysts are also effective in [3+2] cycloaddition reactions.[4]
-
Organocatalysis: Chiral organic molecules, such as proline and its derivatives (e.g., diarylprolinol silyl ethers), can effectively catalyze reactions like aldol and Michael additions to form enantioenriched pyrrolidine precursors.[2][5]
-
Chiral Phosphoric Acids (CPAs): CPAs have emerged as powerful catalysts for reactions like aza-Michael cyclizations to produce enantioenriched pyrrolidines.[6]
Q4: Are there any common side reactions I should be aware of during pyrrolidine synthesis?
A4: Yes, several side reactions can occur and impact your yield and purity. Common examples include:
-
Homocoupling of Alkynes: In reactions like the A³ coupling, the homocoupling of the alkyne starting material (Glaser coupling) is a frequent side reaction, especially with copper catalysts.[1]
-
Racemization of the Product: The desired chiral product can racemize under the reaction conditions, particularly with prolonged reaction times or at elevated temperatures.[1]
-
Catalyst Deactivation: The catalyst can be deactivated by impurities or through side reactions with the substrate or solvent.[2]
Troubleshooting Guide
Problem 1: My enantiomeric excess (% ee) is low or lower than expected.
| Possible Cause | Suggested Solution |
| Suboptimal Chiral Ligand | Screen a variety of chiral ligands (e.g., BOX, PyBOX, phosphoramidites). The steric and electronic properties of the ligand are critical.[1] |
| Incorrect Catalyst to Ligand Ratio | Optimize the metal-to-ligand ratio. A good starting point is often a 1:1.1 or 1:1.2 ratio.[1] |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even lower).[1] Asymmetric reactions are often highly sensitive to temperature.[1] |
| Inappropriate Solvent | Screen a range of anhydrous solvents, starting with non-polar aprotic solvents like toluene or dichloromethane.[1] The solvent can significantly impact transition state stability.[2] |
| Impure Reagents or Catalyst | Ensure all reagents, solvents, and the catalyst are of high purity and anhydrous. Consider repurifying starting materials.[2][3] |
| Sub-optimal Catalyst Loading | Vary the catalyst loading. While lower is often desirable, a slightly higher loading can sometimes improve enantioselectivity.[1] |
Problem 2: The reaction yield is low.
| Possible Cause | Suggested Solution |
| Inefficient Catalyst Activity | Increase the catalyst loading slightly. Ensure the catalyst is properly activated if required. |
| Catalyst Poisoning | Use highly pure and dry reagents and solvents. The use of molecular sieves can be beneficial.[1] |
| Side Reactions Consuming Starting Materials | For A³ coupling, consider slow addition of the alkyne to minimize homocoupling.[1] For other reactions, identify and suppress side-product formation by adjusting conditions. |
| Incomplete Reaction | Monitor the reaction by TLC or another analytical technique to determine the optimal reaction time.[2] |
| Poor Substrate Reactivity | Consider modifying the substrates, such as changing protecting groups, to enhance their reactivity.[2] |
Problem 3: I am observing poor diastereoselectivity in my [3+2] cycloaddition reaction.
| Possible Cause | Suggested Solution |
| Suboptimal Solvent | The polarity and steric bulk of the solvent can influence the transition state geometry. Systematically screen different solvents.[2] |
| Unfavorable Reaction Temperature | Optimize the reaction temperature. The effect on diastereoselectivity can be complex and may require screening. |
| Inappropriate Catalyst or Catalyst Loading | Screen different catalysts (e.g., various Lewis acids or organocatalysts). Optimize the catalyst loading.[2] |
| Steric or Electronic Mismatch | The substituents on both the azomethine ylide and the dipolarophile influence the facial selectivity. Modifying these substituents can improve diastereoselectivity. |
Quantitative Data Summary
Table 1: Effect of Reaction Parameters on Enantiomeric Excess in a Palladium-Catalyzed [3+2] Cycloaddition
| Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| (S)-L1 | Toluene | 25 | 85 | 92 |
| (S)-L1 | CH₂Cl₂ | 25 | 82 | 88 |
| (S)-L1 | THF | 25 | 75 | 85 |
| (S)-L1 | Toluene | 0 | 80 | 96 |
| (S)-L2 | Toluene | 25 | 90 | 85 |
Note: Data is representative and compiled for illustrative purposes based on general trends reported in the literature.
Table 2: Comparison of Catalytic Systems for the Asymmetric Synthesis of a Specific Pyrrolidine Derivative
| Catalytic System | Ligand/Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Cu(I)-Catalyzed A³ Coupling | (S)-i-Pr-PyBOX | Toluene | 25 | 78 | 94 |
| Ag(I)-Catalyzed [3+2] Cycloaddition | (R)-Fesulphos | CH₂Cl₂ | 0 | 88 | 97 |
| Organocatalytic Michael Addition | (S)-Diarylprolinol Silyl Ether | Acetone | -20 | 92 | >99 |
| Pd-Catalyzed [3+2] Cycloaddition | Phosphoramidite L12 | Toluene | 25 | >95 | 98 |
Note: Data is representative and compiled for illustrative purposes based on general trends reported in the literature.[1][4]
Experimental Protocols
Key Experiment: Copper-Catalyzed Asymmetric A³ Coupling for the Synthesis of 2-Ethynylpyrrolidines
This protocol is adapted from literature procedures employing a copper/PyBOX catalytic system.[1]
Materials:
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈)
-
(S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S)-i-Pr-PyBOX)
-
Pyrrolidine
-
Substituted Aldehyde
-
Terminal Alkyne
-
Anhydrous Toluene
-
Molecular Sieves (4 Å)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuOTf·0.5C₇H₈ (5 mol%) and (S)-i-Pr-PyBOX (5.5 mol%).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) to the flask. Stir for 10 minutes.
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting guide for the synthesis of pyrrolidine-3-carboxylic acid derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of pyrrolidine-3-carboxylic acid derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps in the synthesis of pyrrolidine-3-carboxylic acid derivatives?
A1: A crucial first step is often the protection of the secondary amine to prevent its interference in subsequent reactions.[1] The most commonly used protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[1] Following protection, the carboxylic acid moiety can be modified, for instance, through amide coupling or esterification.[1]
Q2: Why is (R)-pyrrolidine-3-carboxylic acid frequently used as a starting material?
A2: (R)-pyrrolidine-3-carboxylic acid is a readily available and versatile chiral building block.[1] Its inherent chirality and two distinct functional groups (a secondary amine and a carboxylic acid) provide a robust scaffold for creating diverse and complex molecules, making it valuable in drug discovery.[1]
Q3: What are some key synthetic strategies for creating derivatives?
A3: The primary strategies involve leveraging the orthogonal reactivity of the amine and carboxylic acid groups.[1] This includes:
-
N-functionalization: Protecting or alkylating the secondary amine.
-
Carboxylic acid modification: Converting the acid to esters, amides, or other functionalities.[1]
-
Ring substitution: Introducing substituents onto the pyrrolidine ring, often with high stereocontrol.[1]
-
Asymmetric Michael Addition: This method can be used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[2][3][4]
Troubleshooting Guide
Problem 1: Low Yield in N-Boc Protection Step
Q: I am experiencing a low yield during the N-Boc protection of pyrrolidine-3-carboxylic acid. What are the potential causes and solutions?
A: Low yields in this step can arise from several factors. Below is a summary of potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure the pH of the reaction mixture is sufficiently basic (pH 9-10) to deprotonate the secondary amine, facilitating its reaction with Boc-anhydride. Use a suitable base like sodium hydroxide or sodium carbonate. |
| Hydrolysis of Boc-Anhydride | Boc-anhydride can hydrolyze in aqueous basic conditions. Add the Boc-anhydride portion-wise or as a solution in an organic solvent (e.g., dioxane, THF) to minimize hydrolysis.[1] |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of Boc-anhydride to ensure complete reaction of the starting material. |
| Low Reaction Temperature | While the reaction is often run at room temperature, gentle heating (30-40 °C) might be necessary for less reactive substrates, but be cautious of increased Boc-anhydride hydrolysis. |
| Difficult Work-up | During acidification to protonate the carboxylic acid for extraction, ensure the pH is low enough (pH 2-3) for complete protonation. Incomplete protonation will lead to the product remaining in the aqueous layer. |
Below is a troubleshooting workflow for this issue:
Caption: Troubleshooting workflow for low yield in N-Boc protection.
Problem 2: Incomplete Amide Coupling Reaction
Q: My amide coupling reaction between N-Boc-pyrrolidine-3-carboxylic acid and an amine is not going to completion. How can I improve the reaction efficiency?
A: Incomplete amide coupling is a frequent issue. The table below outlines common causes and their solutions.
| Potential Cause | Recommended Solution |
| Inefficient Coupling Reagents | Use a reliable carbodiimide coupling agent like EDC in combination with an additive like HOBt or HOAt to suppress side reactions and improve efficiency.[1] For sterically hindered amines or acids, consider using more potent coupling reagents like HATU or HBTU. |
| Steric Hindrance | If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or more powerful coupling reagents as mentioned above. |
| Base Stoichiometry | A non-nucleophilic base, such as DIPEA or NMM, is often required to neutralize the acid formed and to deprotonate the amine salt if it is used as a hydrochloride or trifluoroacetate salt. Use 2-3 equivalents of the base. |
| Solvent Choice | Aprotic polar solvents like DMF or DCM are generally effective.[1] Ensure the solvent is anhydrous, as water can hydrolyze the activated acid intermediate. |
| Incorrect Reaction Time/Temp | Most amide couplings proceed to completion at room temperature within 2-24 hours. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Here is a logical diagram for troubleshooting this problem:
Caption: Troubleshooting logic for incomplete amide coupling reactions.
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify my pyrrolidine-3-carboxylic acid derivative. What purification techniques are most effective?
A: The polar nature of these compounds can make purification challenging.
| Issue | Recommended Purification Strategy |
| Polar, Water-Soluble Product | For highly polar products, reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid is often effective. |
| Amphoteric Nature | If the compound has both a free amine and a free carboxylic acid, ion-exchange chromatography can be a powerful purification method. |
| Close-running Impurities | If impurities have similar polarity to the product, try a different solvent system for silica gel chromatography. For example, if a hexane/ethyl acetate system is failing, a DCM/methanol system might provide better separation. Adding a small amount of acid (acetic acid) or base (triethylamine) to the eluent can also improve peak shape and separation for acidic or basic compounds, respectively. |
| Non-chromatographic methods | If the product is a crystalline solid, recrystallization from a suitable solvent system can be a highly effective method for purification. |
Experimental Protocols
Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid
This protocol describes the protection of the secondary amine with a Boc group.[1]
-
Dissolution: Dissolve (R)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and 1N aqueous sodium hydroxide.
-
Addition of Boc-Anhydride: To this solution, add a solution of di-tert-butyl dicarbonate (Boc-anhydride) in dioxane at room temperature.
-
Reaction: Stir the mixture for 1.5 to 3 hours, monitoring by TLC.
-
Initial Work-up: Dilute the reaction mixture with diethyl ether and wash the organic phase with 1N NaOH.
-
Acidification and Extraction: Acidify the combined aqueous phase to pH 2-3 with 3N HCl. Extract the aqueous phase multiple times with diethyl ether.
-
Final Steps: Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.[1]
Protocol 2: General Amide Coupling
This protocol outlines a general procedure for forming an amide bond.[1]
-
Activation: Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid in an anhydrous solvent such as DMF. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Stir for 15-30 minutes at 0 °C to room temperature to form the active ester.
-
Amine Addition: Add the desired amine to the reaction mixture, followed by a non-nucleophilic base like DIPEA if the amine is a salt.
-
Reaction: Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS), typically for 2-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid, dilute base, and brine. Dry the organic layer, concentrate, and purify the product using column chromatography.[1]
The general workflow for these synthetic steps can be visualized as follows:
Caption: General experimental workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Efficient Synthesis of 3-Methyl-pyrrolidine-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 3-Methyl-pyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic strategies for the asymmetric synthesis of this compound?
A1: The asymmetric synthesis of this compound, also known as 3-methyl-β-proline, is primarily achieved through organocatalytic methods. A key strategy involves the asymmetric phase-transfer-catalyzed alkylation of a cyanopropanoate to establish the crucial all-carbon stereogenic center.[1][2][3][4] This approach allows for the construction of the chiral pyrrolidine ring with high enantioselectivity. While other methods like asymmetric Michael additions are used for substituted pyrrolidine-3-carboxylic acids, the phase-transfer catalysis route is well-documented for the 3-methyl derivative.[3][5][6]
Q2: How does the catalyst influence the stereoselectivity of the reaction?
A2: In organocatalytic reactions for pyrrolidine synthesis, the chiral catalyst, often a derivative of proline itself, creates a specific chiral environment around the reactants. For instance, in enamine-iminium ion catalytic cycles, the catalyst forms a chiral enamine with a carbonyl donor.[7] This enamine is sterically shielded on one face by the catalyst's structure, directing the electrophile to attack from the less hindered face. This directional control is fundamental to achieving high enantioselectivity in the final product.[7] The choice of catalyst and its substituents is therefore critical in determining the stereochemical outcome.
Q3: What are the key challenges in the synthesis of 3-substituted pyrrolidines?
A3: A primary challenge in the synthesis of 3-substituted pyrrolidines is achieving high stereocontrol at the C3 position.[8] The introduction of a substituent at this position requires precise control over the reaction conditions to favor the desired diastereomer and enantiomer. Another common issue is the potential for side reactions, such as racemization or the formation of undesired byproducts. Catalyst solubility can also be a hurdle; for example, 3-methyl-β-proline was designed to be more soluble in nonpolar organic solvents compared to unsubstituted β-proline, which allows for greater flexibility in optimizing reaction conditions.[1][2][3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Catalyst deactivation. - Suboptimal reaction temperature or time. - Poor quality of reagents or solvents. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Use fresh, high-purity reagents and anhydrous solvents. - Optimize the reaction temperature and time based on literature procedures or systematic screening. - Ensure the catalyst is properly handled and stored to prevent deactivation. |
| Low Enantioselectivity (ee) | - Racemization of the product or intermediates. - Incorrect catalyst or catalyst loading. - Suboptimal solvent choice. - Reaction temperature is too high. | - Perform the reaction at lower temperatures to enhance stereocontrol.[9] - Screen different chiral catalysts and optimize the catalyst loading. - Evaluate a range of solvents to find one that enhances enantioselectivity. - Ensure that the purification process does not cause racemization. |
| Formation of Diastereomers | - Lack of facial selectivity in the key bond-forming step. - Epimerization during the reaction or work-up. | - The choice of catalyst is crucial for diastereoselectivity. Consider catalysts known to provide high diastereocontrol in similar reactions. - Optimize reaction conditions such as solvent, temperature, and additives to favor the formation of the desired diastereomer. - Use purification techniques like column chromatography or recrystallization to separate diastereomers. |
| Difficulty in Product Isolation/Purification | - Product is highly polar or water-soluble. - Formation of emulsions during work-up. - Co-elution with byproducts during chromatography. | - For polar products, consider derivatization (e.g., esterification) to facilitate extraction and purification. - Employ different work-up procedures, such as adjusting the pH or using different extraction solvents. - Optimize the mobile phase for column chromatography to achieve better separation. |
Catalyst Performance Data
The following table summarizes the performance of a catalyst used in a key step for the synthesis of an intermediate leading to (R)-3-Methyl-β-proline.
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Chiral Phase-Transfer Catalyst | tert-butyl 2-cyanopropanoate | 1-tert-Butyl 4-Ethyl 2-Cyano-2-methylbutanedioate | 91 | 86 |
| Data from the asymmetric alkylation step in the synthesis of (R)-3-Methyl-β-proline.[1] |
Experimental Protocols
Synthesis of (R)-3-Methyl-β-proline
This protocol is based on the asymmetric synthesis of enantiomerically pure 3-methyl-β-proline.[1]
Step 1: Asymmetric Alkylation
-
To a solution of tert-butyl 2-cyanopropanoate (2.12 mmol) in diethyl ether (13 mL), add ethyl iodoacetate (2.54 mmol), tetra-n-butylammonium iodide (TBAI) (0.106 mmol), and powdered potassium hydroxide (10.59 mmol).
-
Stir the reaction mixture at -60 °C for 24 hours under an argon atmosphere.
-
Quench the reaction with water (10 mL) and extract with diethyl ether.
-
Wash the organic layer with brine (10 mL) and dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel (hexane/ethyl acetate = 4/1) to yield 1-tert-butyl 4-ethyl 2-cyano-2-methylbutanedioate.
Step 2: Reductive Cyclization
-
Follow established literature procedures for the reductive cyclization of the cyanodiester to form the corresponding pyrrolidinone.
Step 3: Thionation
-
Treat the resulting pyrrolidinone with Lawesson's reagent to yield the corresponding thiolactam.
Step 4: Desulfurization and Protection
-
Conduct desulfurization of the thiolactam followed by protection of the resulting amine with a suitable protecting group (e.g., Cbz).
Step 5: Deprotection
-
Finally, remove the protecting groups to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Decision tree for troubleshooting low enantioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis and catalytic activity of 3-methyl-β-proline in enantioselective anti-Mannich-type reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Solvent effects on the stereoselectivity of 3-Methyl-pyrrolidine-3-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-pyrrolidine-3-carboxylic acid, with a particular focus on controlling stereoselectivity through solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to achieve stereoselectivity in the synthesis of this compound and its derivatives?
A1: The primary strategies for achieving stereoselectivity involve asymmetric catalysis. Key methods include:
-
Asymmetric Michael Addition: This is a powerful method for forming the pyrrolidine ring with high stereocontrol. Organocatalysts, such as chiral primary amine-thioureas, are often employed to facilitate the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, which then undergoes cyclization.[1][2]
-
1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with dipolarophiles is a classic and highly effective route to substituted pyrrolidines. Chiral metal-ligand complexes, often involving silver or copper, can be used to induce high enantioselectivity.
-
Enantioselective Hydrogenation: This approach involves the hydrogenation of a prochiral pyrrole or dihydropyrrole precursor using a chiral catalyst, such as a Ruthenium-diphosphine complex, to directly establish the desired stereocenters.[3]
-
Intramolecular Cyclization: Stereoselectivity can also be achieved through the intramolecular cyclization of an acyclic precursor containing one or more stereocenters. The stereochemistry of the final product is directed by the existing chirality in the starting material.[4]
Q2: How does the choice of solvent influence the stereoselectivity of the reaction?
A2: The solvent plays a critical role in determining the stereochemical outcome of the reaction by influencing the energy of the diastereomeric transition states. Key factors include:
-
Polarity and Protic/Aprotic Nature: Solvent polarity can affect the solubility of reactants and catalysts, as well as stabilize or destabilize charged intermediates and transition states. In some cases, moving from a polar protic solvent (e.g., methanol) to a more sterically hindered alcohol (e.g., isopropanol) can improve selectivity.
-
Coordinating Ability: Solvents can coordinate with metal catalysts or reagents, altering their steric and electronic properties. This can directly impact the chiral environment experienced by the substrate.
-
Viscosity and Molecular Crowding: In some instances, the solvent's viscosity can influence reaction rates and selectivities.
-
Specific Interactions: Non-polar aromatic solvents (e.g., toluene) or less polar etheric solvents (e.g., THF) may be preferred to improve yield without significantly compromising stereoselectivity.[2] For certain enantioselective hydrogenations, lower aliphatic alcohols like methanol are highly effective.[3]
Q3: My reaction is showing low diastereoselectivity or enantioselectivity. What are the first troubleshooting steps I should take?
A3: Low stereoselectivity is a common issue. Here are the initial steps to address it:
-
Review Solvent Choice: This is often the most critical parameter. If you are using a polar solvent, try a non-polar or less polar alternative (e.g., switch from Methanol to Toluene or Dichloromethane). Consult the data tables below for guidance.
-
Lower the Reaction Temperature: Reducing the temperature can amplify the small energy differences between the diastereomeric transition states, often leading to improved selectivity.
-
Check Reagent and Solvent Purity: Water and other impurities can interfere with catalysts, especially Lewis acids and organocatalysts. Ensure all reagents are pure and solvents are anhydrous.
-
Vary the Catalyst/Ligand: If using a catalytic system, screen different ligands or catalysts. The steric and electronic properties of the catalyst are paramount for inducing stereoselectivity.
Q4: Can I use a solvent-free approach for this type of synthesis?
A4: In some cases, solvent-free conditions, particularly when combined with techniques like ultrasound irradiation, can lead to high yields and excellent stereoselectivity in related aza-Michael additions for pyrrolidine synthesis.[5] This approach can be advantageous for reducing waste and simplifying purification. However, its applicability to the specific synthesis of this compound would require experimental validation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Diastereomeric Ratio (d.r.) | Suboptimal Solvent: The solvent may not be providing sufficient differentiation between the transition states leading to the different diastereomers. | 1. Switch Solvent Polarity: Experiment with a range of solvents from polar (e.g., Methanol, Ethanol) to non-polar (e.g., Toluene, Hexane) and those of intermediate polarity (e.g., THF, Dichloromethane). 2. Use Sterically Hindered Solvents: Consider using bulkier solvents like tert-butanol or isopropanol. |
| High Reaction Temperature: The reaction may have enough thermal energy to overcome the small activation energy barrier between the diastereomeric pathways. | 1. Lower the Temperature: Run the reaction at 0 °C, -20 °C, or even -78 °C. This often significantly enhances stereoselectivity. | |
| Incorrect Catalyst or Reagent: The chosen catalyst or reagents may not be sterically or electronically suited for high diastereoselection with your specific substrate. | 1. Screen Catalysts: If applicable, test a variety of Lewis acids or organocatalysts with different steric bulk. 2. Modify Substrate: Consider altering protecting groups on the nitrogen or other substituents to increase steric hindrance and favor one approach. | |
| Poor Enantiomeric Excess (e.e.) | Ineffective Chiral Catalyst/Ligand: The chiral catalyst may not be providing a sufficiently asymmetric environment. | 1. Screen Chiral Ligands: For metal-catalyzed reactions, test a library of chiral ligands with varying electronic and steric properties. 2. Optimize Metal-to-Ligand Ratio: This ratio is often critical and should be optimized. |
| Solvent Interference: The solvent might be interfering with the catalyst-substrate interaction. | 1. Change Solvent Type: As with diastereoselectivity, the solvent can have a profound effect. Non-polar or weakly coordinating solvents are often preferred in asymmetric catalysis. Refer to the data tables for solvent screening results in similar systems. | |
| Presence of Impurities: Water or other protic impurities can poison the catalyst or disrupt the chiral environment. | 1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Low or No Product Yield | Catalyst Deactivation: Impurities or side reactions may be deactivating the catalyst. | 1. Purify Reagents: Ensure all starting materials are of high purity. 2. Inert Atmosphere: Rigorously exclude air and moisture from the reaction. |
| Incorrect Reaction Conditions: Temperature, concentration, or reaction time may not be optimal. | 1. Systematic Optimization: Vary one parameter at a time (e.g., temperature, concentration) while monitoring the reaction by TLC or LC-MS to find the optimal conditions. | |
| Poor Substrate Reactivity: The electronic or steric properties of the starting materials may be hindering the reaction. | 1. Increase Temperature: While this may decrease selectivity, it can be necessary to achieve conversion. 2. Use a More Active Catalyst: Switch to a more reactive catalytic system if available. |
Data Presentation
Table 1: Solvent Effects on Asymmetric Hydrogenation for Pyrrolidine-3-Carboxylic Acid Synthesis
This table summarizes the results of an asymmetric hydrogenation of a dihydropyrrole precursor to a pyrrolidine-3-carboxylic acid derivative, showcasing the impact of different solvents on the reaction's stereoselectivity.
| Entry | Solvent | Conversion (%) | Enantiomeric Excess (e.e., %) |
| 1 | Methanol | >99.9 | 94.2 |
| 2 | Ethanol | >99.9 | 91.0 |
| 3 | Isopropanol | >99.9 | 89.2 |
| 4 | Dichloromethane | >99.9 | 90.1 |
| 5 | Tetrahydrofuran (THF) | >99.9 | 91.5 |
Data adapted from a representative enantioselective hydrogenation process for a similar pyrrolidine-3-carboxylic acid derivative.[3]
Table 2: Catalyst and Condition Screening for Asymmetric Michael Addition
This table presents data from the screening of catalysts and conditions for the asymmetric Michael addition to form a 5-methylpyrrolidine-3-carboxylic acid derivative, a close analog of the target molecule.
| Entry | Catalyst | Additive | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 | A | - | Toluene | 0 | - |
| 2 | B | - | Toluene | 0 | - |
| 3 | C | - | Toluene | 7 | nd |
| 4 | D | CH₃COOH | Toluene | 36 | 65 |
| 5 | E | CH₃COOH | Toluene | 86 | 95 |
| 6 | F | CH₃COOH | Toluene | 91 | 97 |
| 7 | F | CH₃COOH | CH₂Cl₂ | 65 | 95 |
| 8 | F | CH₃COOH | THF | 85 | 96 |
| 9 | F | CH₃COOH | CH₃CN | 70 | 90 |
| 10 | F | CH₃COOH | CH₃NO₂ | 80 | 85 |
nd = not determined. Data is for the synthesis of a 5-methylpyrrolidine-3-carboxylic acid derivative, a structurally similar compound.[1]
Experimental Protocols
Protocol: Asymmetric Michael Addition for the Synthesis of a 5-Methylpyrrolidine-3-carboxylic Acid Derivative
This protocol is adapted from a reported synthesis of a close analog and serves as a representative procedure.[1]
Materials:
-
4-oxo-2-enoate (1.0 eq)
-
Nitroalkane (e.g., nitromethane, 1.2 eq)
-
Chiral primary amine-thiourea organocatalyst (e.g., Catalyst F from Table 2, 0.1 eq)
-
Acetic Acid (CH₃COOH, 0.1 eq)
-
Anhydrous Toluene (or other solvent as per screening)
-
Standard workup and purification reagents (e.g., saturated aq. NH₄Cl, ethyl acetate, brine, anhydrous Na₂SO₄, silica gel)
-
Hydrogenation catalyst (e.g., Palladium on Carbon)
-
Hydrogen gas source
Procedure:
-
Reaction Setup: To a solution of the 4-oxo-2-enoate (1.0 eq) in the chosen anhydrous solvent (e.g., Toluene) at room temperature under an inert atmosphere, add the nitroalkane (1.2 eq).
-
Catalyst Addition: Add the organocatalyst (0.1 eq) and acetic acid (0.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude Michael adduct by flash column chromatography on silica gel.
-
Cyclization and Reduction: The purified adduct is then subjected to subsequent cyclization and reduction steps. A common method is catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst) to form the final pyrrolidine-3-carboxylic acid derivative.
-
Stereochemical Analysis: Determine the enantiomeric excess of the final product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Logical Workflow for Troubleshooting Low Stereoselectivity
Caption: A step-by-step workflow for troubleshooting low stereoselectivity.
Generalized Reaction Pathway: Asymmetric Michael Addition
Caption: A generalized pathway for synthesis via asymmetric Michael addition.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-free double aza-Michael under ultrasound irradiation: diastereoselective sequential one-pot synthesis of pyrrolidine Lobelia alkaloids analogues. | Semantic Scholar [semanticscholar.org]
Removal of impurities from 3-Methyl-pyrrolidine-3-carboxylic acid preparations
Technical Support Center: 3-Methyl-pyrrolidine-3-carboxylic Acid
Welcome to the technical support center for this compound preparations. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in preparations of this compound?
A1: Common impurities can originate from the synthetic route employed. For syntheses involving a Michael addition of a nitroalkane to an enoate followed by reduction, potential impurities include:
-
Unreacted Starting Materials: Such as the precursor enoate and nitroalkane.
-
Intermediates: Incomplete reduction of the nitro group can leave behind the corresponding nitro-substituted intermediate.
-
Byproducts: Side reactions like Henry reactions can lead to the formation of undesired byproducts.
-
Stereoisomers: If the synthesis is not perfectly stereoselective, other stereoisomers of this compound may be present.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as leftover reagents from the reduction step (e.g., palladium on carbon), can contaminate the final product.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for separating the target compound from non-polar impurities. Chiral HPLC can be used to determine the enantiomeric excess.
-
Quantitative Nuclear Magnetic Resonance (qNMR): 1H qNMR is an excellent method for determining the absolute purity of the compound against a certified internal standard. It can also help in identifying and quantifying specific impurities if their signals are resolved.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, often after derivatization of the amino acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for identifying and quantifying impurities, especially those with similar polarities to the product.
Q3: What is a suitable solvent system for the recrystallization of this compound?
A3: The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For polar molecules like this compound, a common approach is to use a binary solvent system. A good starting point would be a mixture of a polar protic solvent like ethanol or isopropanol with a less polar co-solvent such as diethyl ether or ethyl acetate. The optimal ratio should be determined experimentally to maximize the recovery of pure crystals.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Symptoms:
-
Broad melting point range.
-
Presence of multiple spots on a TLC plate.
-
Multiple peaks in the HPLC chromatogram.
-
Unexpected signals in the 1H NMR spectrum.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress closely using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or adding more of the limiting reagent. |
| Formation of byproducts | Optimize reaction conditions (temperature, concentration, catalyst loading) to minimize side reactions. |
| Inefficient initial workup | Ensure proper phase separation during extractions and use an adequate number of extraction cycles. |
Troubleshooting Workflow for Low Initial Purity
Caption: A decision-making workflow for addressing low purity in crude this compound.
Issue 2: Difficulty in Removing Polar Impurities
Symptoms:
-
Co-elution of impurities with the product peak in RP-HPLC.
-
Persistent impurities even after recrystallization.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Impurities with similar polarity to the product | Employ |
Validation & Comparative
Comparative Analysis of 3-Methyl-pyrrolidine-3-carboxylic Acid Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 3-Methyl-pyrrolidine-3-carboxylic acid and its analogs. The following sections detail their performance as inhibitors of various biological targets, supported by experimental data, protocols, and visual diagrams of relevant pathways and workflows.
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] This guide focuses on analogs of this compound, exploring their potential in treating inflammation, pain, cancer, and neurological disorders.
Quantitative Comparison of Biological Activity
The inhibitory activities of various this compound analogs against different biological targets are summarized in the table below. The data highlights the structure-activity relationships (SAR) that influence their potency and selectivity.
| Compound ID | Target | Assay Type | IC50 (µM) | Percent Inhibition | Cell Line/System | Reference |
| (R)-5d | STAT3 | DNA-binding activity | 2.4 | In vitro | [2] | |
| (S)-5c | STAT3 | DNA-binding activity | 7.2 | In vitro | [2] | |
| 5a | STAT3 | DNA-binding activity | 6.5-6.9 | In vitro | [2] | |
| 5b | STAT3 | DNA-binding activity | 6.5-6.9 | In vitro | [2] | |
| BP-1-102 | STAT3 | DNA-binding activity | 6.8 | In vitro | [2] | |
| (S)-4b | GAT-1 | [³H]GABA uptake | 0.396 | HEK-293 cells expressing mGAT1 | [3] | |
| (S)-4c | GAT-1 | [³H]GABA uptake | 0.343 | HEK-293 cells expressing mGAT1 | [3] | |
| (R)-4d | GAT-3 | [³H]GABA uptake | 3.1 | HEK-293 cells expressing mGAT3 | [3] | |
| p31 | InhA (M. tuberculosis) | Enzyme inhibition | 1.39 | 90% at 15 µM | In vitro | [4] |
| p33 | InhA (M. tuberculosis) | Enzyme inhibition | 2.57 | In vitro | [4] | |
| p30 | InhA (M. tuberculosis) | Enzyme inhibition | >15 | 38% at 15 µM | In vitro | [4] |
| s1 | InhA (M. tuberculosis) | Enzyme inhibition | 10 | In vitro | [4] | |
| 4(S) | GAT-3 | GABA uptake | 5 | Cloned human GABA transporter | [5] | |
| 4(S) | GAT-2 | GABA uptake | 21 | Cloned human GABA transporter | [5] | |
| 4(S) | GAT-1 | GABA uptake | >200 | Cloned human GABA transporter | [5] | |
| 4(S) | BGT-1 | GABA uptake | 140 | Cloned human GABA transporter | [5] |
Key Biological Activities and Structure-Activity Relationships
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
Pyrrolidine amide derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[6][7] Structure-activity relationship (SAR) studies have revealed that:
-
Small, lipophilic substituents at the 3-position of the phenyl group are preferred for optimal potency.[6][7]
-
Conformationally flexible linkers can increase inhibitory potency but may decrease selectivity over fatty acid amide hydrolase (FAAH).[6][7]
-
Conformationally restricted linkers can enhance selectivity for NAAA over FAAH.[6][7]
One potent and selective NAAA inhibitor, compound 4g , demonstrated a competitive and reversible mechanism of inhibition and showed significant anti-inflammatory activity in a lipopolysaccharide-induced acute lung injury model.[7] This effect was mediated through a PPAR-α dependent pathway.[7]
STAT3 Inhibition
Analogs of this compound have been designed as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and migration. An (R)-configuration at the chiral center of the proline-based linker was found to improve inhibitory activity and selectivity against STAT3 DNA-binding.[2] For instance, compound (R)-5d (IC50 = 2.4 µM) was more potent than its (S)-enantiomer (S)-5c (IC50 = 7.2 µM).[2]
GABA Uptake Inhibition
Derivatives of pyrrolidine-3-carboxylic acid have been explored as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs), which play a crucial role in regulating GABAergic neurotransmission.[8] These inhibitors have potential applications in the treatment of epilepsy and other neurological disorders.[9]
Studies have shown that modifications to the pyrrolidine ring and its substituents can lead to potent and selective GAT inhibitors. For example, (S)-pyrrolidine-2-acetic acid derivatives with bulky lipophilic groups showed high affinity for GAT-1, while an (R)-pyrrolidine-2-acetic acid derivative with a tris(4-methoxyphenyl)methoxy]ethyl residue displayed selectivity for GAT-3.[3]
Anticancer Activity
Recent studies have synthesized 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives and evaluated their anticancer activity against human A549 lung cancer cells.[10] The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance anticancer activity, reducing cell viability to 28.0% and 29.6%, respectively.[10]
Inhibition of Mycobacterium tuberculosis InhA
Pyrrolidine carboxamides have been identified as a novel class of inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid elongation cycle.[4] High-throughput screening and subsequent optimization led to the discovery of potent inhibitors. The fusion site between the aromatic amine and the pyrrolidine carboxylic acid was found to be a key determinant of potency.[4]
Experimental Protocols
[³H]GABA Uptake Assay for GAT Inhibition
This assay is used to determine the inhibitory potency of compounds on the four mouse GABA transporter subtypes (mGAT1–4).
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the respective mouse GAT subtypes are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
On the day of the assay, the growth medium is removed, and the cells are washed with assay buffer.
-
Cells are incubated with the test compound at various concentrations and a fixed concentration of [³H]GABA.
-
The uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
InhA Enzyme Inhibition Assay
This assay measures the ability of compounds to inhibit the activity of the M. tuberculosis InhA enzyme.
-
Reaction Mixture: The assay is typically performed in a microtiter plate format. The reaction mixture contains the InhA enzyme, its substrate (e.g., 2-trans-dodecenoyl-CoA), and the cofactor NADH.
-
Inhibitor Addition: Test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The decrease in NADH absorbance at 340 nm is monitored over time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Visualizing Pathways and Workflows
STAT3 Signaling Pathway
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide: 3-Methyl-pyrrolidine-3-carboxylic Acid vs. Proline in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified amino acids is a cornerstone of modern peptide design, enabling enhanced stability, refined conformational control, and improved biological activity. Proline, with its unique cyclic structure, already imparts significant conformational constraints on peptide backbones. However, the pursuit of even greater control has led to the development of various proline analogs. This guide provides a detailed comparison of 3-Methyl-pyrrolidine-3-carboxylic acid (a 3-methylproline derivative) and the natural amino acid L-proline, offering insights into their structural differences and functional implications in peptide-based therapeutics.
Structural and Conformational Differences
Proline's structure is unique among the 20 proteinogenic amino acids, featuring a pyrrolidine ring that incorporates its side chain with the backbone α-nitrogen.[1] This ring restricts the backbone dihedral angle phi (φ) to a narrow range (typically -65° ± 25°) and influences the cis-trans isomerization of the preceding peptide bond.[1][2] The conformation of the pyrrolidine ring itself is not planar and exists in two primary "puckered" states: Cγ-endo (down) and Cγ-exo (up), which are in rapid equilibrium. This puckering affects the overall peptide conformation.[3]
This compound introduces a methyl group at the C3 (or Cγ) position of the proline ring. This seemingly minor addition has significant stereochemical consequences that further constrain the peptide's conformational landscape. The effect is highly dependent on the stereochemistry of the methyl group relative to the carboxylic acid—whether it is in a cis or trans configuration.
-
cis-3-Methylproline: The methyl group is on the same face as the carboxyl group. This configuration has been shown to stabilize the Cγ-endo puckering and strongly restricts the conformational space around the ψ angle due to steric interactions.[4]
-
trans-3-Methylproline: The methyl group is on the opposite face of the carboxyl group. This configuration has more minor effects on the ring pucker compared to the cis isomer.[4]
These substitutions provide a tool to lock the pyrrolidine ring into a preferred conformation, thereby pre-organizing the peptide backbone for enhanced receptor binding or increased resistance to enzymatic degradation. While 3-methyl substituents have been found to only marginally affect the proportion of cis and trans isomers of the preceding peptide bond, the stabilization of a specific ring pucker can have profound effects on the overall secondary structure, such as β-turns or polyproline helices.[1][4]
Data Presentation: A Comparative Overview
Direct quantitative comparisons of peptides containing this compound versus L-proline are not abundantly available in a single comprehensive study. The following tables are constructed based on established principles and data from studies on various substituted prolines to illustrate the expected differences.
Table 1: Conformational Parameters
| Parameter | L-Proline | This compound | Rationale for Difference |
| Pyrrolidine Ring Pucker | Dynamic equilibrium between Cγ-exo and Cγ-endo.[3] | Pucker is biased or "locked" depending on methyl stereochemistry. cis-methyl favors Cγ-endo.[4] | The steric bulk of the methyl group energetically favors one pucker over the other. |
| Backbone Dihedral Angle (φ) | Restricted to approx. -65° ± 25°.[2] | Similarly restricted to approx. -65°, but may have a narrower preferred range.[1] | The fundamental ring structure common to both residues dictates this restriction. |
| Backbone Dihedral Angle (ψ) | Broadly accessible. | Strongly restricted, particularly with cis-3-methyl substitution.[4] | Steric hindrance between the methyl group and the preceding residue's carbonyl group limits rotation. |
| Preceding Peptide Bond (ω) | ~70-75% trans, ~25-30% cis in water.[1] | Marginally affected; remains ~70-75% trans, ~25-30% cis.[4] | The 3-position is distant enough from the peptide bond to not significantly influence its isomerization equilibrium. |
Table 2: Performance in Peptide Applications
| Performance Metric | L-Proline-Containing Peptide | 3-Methylproline-Containing Peptide (Expected) | Rationale for Difference |
| Proteolytic Stability | Susceptible to cleavage by specific prolyl peptidases.[5] | Increased resistance to proteolysis. | The methyl group can sterically hinder the peptide from fitting into the active site of proteolytic enzymes.[6] |
| Receptor Binding Affinity (Ki, IC50) | Variable; depends on the bioactive conformation. | Can be significantly increased if the induced conformation matches the receptor-bound state. | Pre-organization of the peptide into its bioactive conformation reduces the entropic penalty of binding. |
| Secondary Structure Propensity | Potent inducer of β-turns and polyproline helices.[1] | Can be a more potent inducer of specific turn types (e.g., Type II' β-turns) or helices.[4] | The fixed ring pucker and restricted ψ angle provide a more rigid template for specific secondary structures. |
Experimental Protocols
Accurate comparison between these amino acids requires standardized experimental procedures. Below are detailed methodologies for key experiments.
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard method for incorporating natural or modified amino acids into a peptide chain.
-
Resin Selection and Preparation: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide). Swell the resin in Dichloromethane (DCM) and then wash with Dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) and an activator like OxymaPure in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.
-
Chain Elongation (Cycle):
-
Activate the next Fmoc-protected amino acid (Proline or this compound) with DIC/OxymaPure in DMF.
-
Add the activated amino acid solution to the resin and allow it to react.
-
Wash the resin thoroughly with DMF.
-
Perform a ninhydrin test to ensure complete coupling.
-
Repeat the Fmoc deprotection step.
-
Continue this cycle for all amino acids in the sequence.
-
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) with scavengers like water and triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.
Conformational Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is used to determine the three-dimensional structure of the peptide in solution, including dihedral angles and the cis/trans ratio of the Xaa-Pro bond.
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
-
Resonance Assignment: Assign all proton and carbon signals to their respective atoms in the peptide sequence.
-
Dihedral Angle Calculation: Calculate the φ angle by measuring the ³J(Hᴺ, Hα) coupling constant and applying the Karplus equation. The ψ and ω angles are determined by analyzing inter-proton distances derived from NOESY cross-peak intensities.
-
Cis/Trans Isomer Ratio: The presence of a proline residue often leads to two distinct sets of NMR signals for neighboring residues, corresponding to the cis and trans isomers. The relative population of each isomer can be quantified by integrating the respective signal peaks.
Proteolytic Stability Assay
This assay measures the peptide's resistance to degradation by proteases, often in a biologically relevant matrix like human plasma or serum.
-
Preparation: Prepare a stock solution of the peptide in a suitable buffer. Thaw human plasma or serum and pre-warm to 37°C.
-
Incubation: Initiate the reaction by adding the peptide stock solution to the plasma to a final concentration (e.g., 10-50 µM). Incubate the mixture at 37°C with gentle shaking.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as cold acetonitrile or 10% trichloroacetic acid (TCA), to precipitate the plasma proteins.
-
Sample Processing: Vortex the quenched sample and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the remaining intact peptide, by RP-HPLC or LC-MS.
-
Data Calculation: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to calculate the peptide's half-life (t½).
Visualizations: Workflows and Concepts
Diagrams created using Graphviz help to visualize complex relationships and workflows.
Caption: Experimental workflow for comparing proline and 3-methylproline containing peptides.
Caption: Methylation at the C3 position biases the natural ring pucker equilibrium.
Conclusion
The substitution of proline with this compound offers a powerful strategy for peptide designers to exert a higher level of control over backbone conformation. By introducing a steric constraint at the Cγ position, it is possible to bias the pyrrolidine ring pucker and restrict the ψ dihedral angle, which can lead to peptides with enhanced proteolytic stability and potentially higher binding affinity. The choice of the methyl group's stereochemistry (cis or trans) is critical, as it dictates the specific conformational outcome. While this modification does not significantly alter the inherent cis/trans isomerism of the Xaa-Pro bond, its ability to pre-organize the peptide into a desired bioactive conformation makes it an invaluable tool in the development of next-generation peptide therapeutics. Future research should focus on generating more direct comparative data to further elucidate the quantitative structure-activity relationships of this promising proline analog.
References
- 1. mdpi.com [mdpi.com]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the HPLC Analysis of 3-Methyl-pyrrolidine-3-carboxylic Acid Enantiomers
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of enantiomers are critical. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 3-Methyl-pyrrolidine-3-carboxylic acid enantiomers. We will explore two primary strategies: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following chiral derivatization.
Direct vs. Indirect HPLC Methods: A Head-to-Head Comparison
The enantiomers of this compound can be resolved by HPLC using two distinct approaches. The direct method relies on a chiral stationary phase to differentiate between the enantiomers. In contrast, the indirect method involves the formation of diastereomers by reacting the analyte with a chiral derivatizing agent, which can then be separated on a conventional achiral stationary phase.
| Feature | Direct Method (Chiral Stationary Phase) | Indirect Method (Chiral Derivatization) |
| Principle | Enantiomers interact differently with the chiral stationary phase, leading to different retention times. | Enantiomers are converted into diastereomers with different physicochemical properties, allowing separation on an achiral column. |
| Sample Preparation | Minimal, typically just dissolving the sample in a suitable solvent. | Requires an additional derivatization step, which may involve optimization of reaction conditions. |
| Method Development | Can be complex, often requiring screening of multiple chiral columns and mobile phases. | Method development for the chromatographic separation is often simpler, using standard reversed-phase columns. |
| Potential for Racemization | Low risk of racemization during analysis. | The derivatization step carries a risk of racemization, which must be carefully evaluated. |
| Sensitivity | Generally good, but can be limited by the lack of a strong chromophore in the analyte. | Derivatization can introduce a chromophore or fluorophore, significantly enhancing detection sensitivity. |
| Cost | Chiral columns are typically more expensive than standard achiral columns. | The cost of the derivatizing agent and potentially longer analysis time can add to the overall expense. |
| Versatility | A specific chiral column may have a limited range of applications. | A wide variety of derivatizing agents are available, offering flexibility for different types of analytes. |
Experimental Protocols
Below are representative experimental protocols for both the direct and indirect analysis of this compound enantiomers. These are starting points and may require further optimization.
Direct Chiral HPLC Method
This method utilizes a chiral stationary phase to achieve separation. Polysaccharide-based or macrocyclic glycopeptide-based columns are often effective for chiral carboxylic acids.[1][2]
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase column, such as one based on a polysaccharide or cyclodextrin.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[1] Additives like trifluoroacetic acid (TFA) may be necessary to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as carboxylic acids often lack a strong chromophore) or Mass Spectrometry (MS) for higher sensitivity.[1]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic mixture of this compound in the mobile phase.[1]
Indirect Chiral HPLC Method (with Derivatization)
This approach involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on a standard reversed-phase column.[3]
Derivatization Step:
-
React the racemic mixture of this compound with a chiral derivatizing agent such as (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) or (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP).[3][4]
-
The reaction is typically carried out in the presence of a coupling agent.[5]
-
After the reaction is complete, the resulting diastereomeric mixture can be injected into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV or MS, depending on the properties of the derivatizing agent. Derivatization often enhances UV or fluorescence detection.
-
Injection Volume: 10 µL
Workflow Diagrams
Caption: Experimental workflow for the direct HPLC analysis of enantiomers.
Caption: Experimental workflow for the indirect HPLC analysis of enantiomers.
Conclusion
The choice between direct and indirect HPLC methods for the analysis of this compound enantiomers depends on the specific requirements of the assay. The direct method is simpler in terms of sample preparation but may require more extensive method development to find a suitable chiral column. The indirect method, while involving an additional derivatization step, can offer the advantages of using standard reversed-phase columns and potentially higher sensitivity. For routine analysis where a robust method is established, the direct approach is often preferred for its simplicity. However, for challenging separations or when high sensitivity is paramount, the indirect method provides a powerful alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gcoe.u-shizuoka-ken.ac.jp [gcoe.u-shizuoka-ken.ac.jp]
- 4. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Catalysts for the Synthesis of 3-Methyl-pyrrolidine-3-carboxylic Acid
The synthesis of chiral 3-methyl-pyrrolidine-3-carboxylic acid, a valuable building block in medicinal chemistry and organocatalysis, has been approached through various catalytic strategies. This guide provides a comparative overview of different catalytic systems, presenting available experimental data to aid researchers in selecting the most suitable method for their specific needs. The primary challenge in the synthesis is the stereoselective construction of the quaternary carbon center at the 3-position of the pyrrolidine ring.
Performance of Catalytic Systems
The following table summarizes the performance of different catalysts in reactions that either directly yield this compound or its precursors, highlighting key metrics such as yield, enantiomeric excess (ee), and diastereomeric ratio (dr). It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, this table collates data from different studies and the reaction conditions may vary.
| Catalyst Type | Specific Catalyst/Ligand | Substrates | Key Product | Yield (%) | ee (%) | dr | Reaction Time (h) | Temp (°C) | Reference |
| Organocatalyst | Dipeptide-like catalysts | Aromatic aldehydes, acetone | Aldol adducts | Good | Moderate | - | - | - | [1] |
| Organocatalyst | (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid | 4-oxo-2-enoates, nitroalkanes | 5-alkylsubstituted pyrrolidine-3-carboxylic acids | 90 | 97 | - | - | - | [2][3] |
| Silver-based | AgOAc / (S)-QUINAP | α-imino esters, acrylates | Enantioenriched pyrrolidines | - | Good | - | - | -45 | [4] |
| Silver-based | Ag2CO3 / CA-AA-amidphos | Azomethine ylides | endo-4-pyrrolidines | up to 99 | up to 96 | - | - | - | [5] |
| Iridium-based | [IrCl(CO)(PPh3)2] (Vaska's complex) | Tertiary amides, dipolarophiles | Functionalized pyrrolidines | Good | - | High | - | Mild | [6] |
| Gold-based | Au catalyst | Alkyne, iminium ion | Pyrrolidine derivatives | - | - | - | - | - | [7] |
| Ruthenium-based | [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)] | β-keto esters | (3S,4S)-1-benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acid | - | High | - | - | 20-40 | [8] |
Note: The table presents a summary of catalyst performance for the synthesis of pyrrolidine derivatives, some of which are precursors or analogues to this compound. The data is sourced from various publications and reaction conditions may differ.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for two distinct catalytic approaches.
Organocatalytic Asymmetric Michael Addition
This method, developed by Tanaka and colleagues, is effective for synthesizing 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are structurally related to the target molecule.[2][3]
Materials:
-
4-alkyl-substituted 4-oxo-2-enoate
-
Nitroalkane
-
Organocatalyst (e.g., (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid)
-
Solvent (e.g., Toluene)
-
Pd/C catalyst for subsequent reduction
-
Hydrogen source
Procedure:
-
To a solution of the 4-oxo-2-enoate and the organocatalyst in the chosen solvent, add the nitroalkane.
-
Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, the product of the Michael addition is isolated and purified.
-
The purified intermediate is then subjected to reduction (e.g., using Pd/C under a hydrogen atmosphere) to yield the final pyrrolidine-3-carboxylic acid derivative.
Silver-Catalyzed Asymmetric [3+2] Cycloaddition
This approach is useful for the synthesis of highly substituted pyrrolidines from azomethine ylides.
Materials:
-
Amino ester hydrochloride
-
Aldehyde or ketone
-
Dipolarophile (e.g., acrylate)
-
Silver catalyst (e.g., AgOAc or Ag2CO3)
-
Chiral ligand (e.g., (S)-QUINAP or CA-AA-amidphos)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF or Toluene)
Procedure:
-
In a reaction vessel, dissolve the silver salt and the chiral ligand in the solvent.
-
Add the amino ester hydrochloride and the aldehyde/ketone, followed by the base to generate the azomethine ylide in situ.
-
Cool the mixture to the desired temperature (e.g., -45 °C).
-
Add the dipolarophile to the reaction mixture.
-
Allow the reaction to proceed for the specified time, monitoring its progress.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.
Visualizing the Workflow and Catalyst Logic
To better understand the experimental process and the factors influencing the outcome, the following diagrams are provided.
Caption: Generalized experimental workflow for catalyst comparison in the synthesis of this compound.
Caption: Logical relationship between catalyst choice and synthetic outcomes.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
Validating the Structure of 3-Methyl-pyrrolidine-3-carboxylic acid: A Comparative Guide to NMR and MS Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. For a novel compound like 3-Methyl-pyrrolidine-3-carboxylic acid, a substituted amino acid analog, rigorous structural validation is imperative. This guide provides a comparative analysis of the two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the expected data, compare their performance with alternative methods, and provide detailed experimental protocols.
Structural Elucidation at a Glance
The structural validation of this compound involves a multi-faceted approach, primarily relying on NMR for detailed connectivity and stereochemistry, and MS for molecular weight confirmation and fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments can elucidate the precise connectivity of atoms.
Expected ¹H and ¹³C NMR Data
While specific spectral data for this compound is not publicly available, we can predict the expected chemical shifts based on known values for similar substituted pyrrolidines.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | 1.2 - 1.5 (singlet) | 20 - 30 |
| Pyrrolidine CH₂ (C2) | 3.0 - 3.5 (multiplet) | 50 - 60 |
| Pyrrolidine CH₂ (C4) | 2.0 - 2.5 (multiplet) | 35 - 45 |
| Pyrrolidine CH₂ (C5) | 3.0 - 3.5 (multiplet) | 45 - 55 |
| Quaternary Carbon (C3) | - | 40 - 50 |
| Carboxylic Acid (COOH) | 10 - 13 (broad singlet) | 170 - 185 |
| NH | 1 - 3 (broad singlet) | - |
Note: These are estimated ranges and can be influenced by the solvent and stereochemistry.
2D NMR for Unambiguous Assignments
To definitively assign these signals and confirm the connectivity, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons, for instance, between the protons on C2, C4, and C5 of the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon, confirming the assignments made from 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying the quaternary carbon at position 3 by observing correlations from the methyl protons and the pyrrolidine ring protons to this carbon.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For this compound (C₆H₁₁NO₂), the expected exact mass would be calculated and compared to the experimental value.
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Exact Mass | 129.07898 g/mol |
Tandem Mass Spectrometry (MS/MS)
MS/MS experiments involve the fragmentation of the parent ion to provide structural clues. While specific fragmentation data for the target molecule is unavailable, common fragmentation pathways for pyrrolidine derivatives can be anticipated.
| Fragment (m/z) | Proposed Structure/Loss |
| [M-H]⁻ or [M+H]⁺ | Parent ion |
| Loss of H₂O | From the carboxylic acid group |
| Loss of CO₂ | Decarboxylation of the carboxylic acid |
| Ring Opening | Cleavage of the pyrrolidine ring |
| Loss of CH₃ | Loss of the methyl group |
Comparison with Alternative Structural Validation Methods
While NMR and MS are the primary tools, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Disadvantages |
| X-Ray Crystallography | Provides the absolute 3D structure of the molecule in the solid state.[1] | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
| FT-IR Spectroscopy | Identifies the presence of key functional groups.[2][3] | Fast and non-destructive. | Provides limited information on the overall connectivity. |
For this compound, FT-IR would be expected to show characteristic absorbances for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1725 cm⁻¹), and the N-H stretch of the secondary amine (~3300-3500 cm⁻¹).[2][3]
Detailed Experimental Protocols
NMR Spectroscopy Protocol (for a 500 MHz Spectrometer)
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or MeOD).
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a spectral width of approximately 16 ppm.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a wider spectral width (e.g., 240 ppm).
-
A longer acquisition time and more scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Use standard pulse programs for each experiment.
-
Optimize the spectral widths in both dimensions based on the 1D spectra.
-
For HMBC, set the long-range coupling delay to optimize for 2-3 bond correlations (typically around 8-10 Hz).
-
-
Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or a basic modifier for negative ion mode.[4]
-
Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.
-
Acquisition:
-
Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500).
-
Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).
-
-
Tandem MS (MS/MS) Acquisition:
-
Select the parent ion of interest for fragmentation.
-
Apply a suitable collision energy to induce fragmentation and acquire the product ion spectrum.
-
-
Data Analysis: Determine the elemental composition from the accurate mass of the parent ion and analyze the fragmentation pattern to deduce structural features.
Conclusion
The structural validation of this compound is most effectively achieved through a synergistic application of NMR and MS. NMR spectroscopy provides the detailed atomic connectivity and stereochemical information, while mass spectrometry confirms the molecular formula and offers complementary structural insights through fragmentation analysis. While techniques like X-ray crystallography and FT-IR can provide valuable supplementary data, NMR and MS remain the indispensable cornerstones for the comprehensive and unambiguous structural elucidation of novel small molecules in the drug discovery and development pipeline.
References
A Comparative Guide to Chiral Derivatizing Agents for the Enantioselective Analysis of Pyrrolidine-3-Carboxylic Acid
For researchers, scientists, and drug development professionals engaged in the stereoselective analysis of pyrrolidine-3-carboxylic acid, a critical chiral building block in medicinal chemistry, the choice of a chiral derivatizing agent (CDA) is paramount for achieving accurate and reliable enantiomeric separation. This guide provides an objective comparison of the efficacy of various CDAs for the analysis of pyrrolidine-3-carboxylic acid, supported by experimental data and detailed protocols for both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.
Pyrrolidine-3-carboxylic acid, a cyclic beta-amino acid, and its enantiomers often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to resolve and quantify these enantiomers is crucial in drug discovery and development. Chiral derivatization, the process of reacting enantiomers with a chiral reagent to form diastereomers, facilitates their separation on achiral chromatographic columns. This guide evaluates several common CDAs based on their chromatographic resolution, reaction efficiency, and detection sensitivity.
Comparison of Chiral Derivatizing Agents for LC-MS Analysis
The use of chiral derivatizing agents in LC-MS not only enables the separation of enantiomers on standard reversed-phase columns but can also significantly enhance ionization efficiency and, therefore, detection sensitivity. The following table summarizes the performance of several CDAs applicable to the analysis of chiral carboxylic acids and amino acids. While direct comparative data for pyrrolidine-3-carboxylic acid is limited, the presented data for structurally related compounds provide a strong basis for agent selection.
| Chiral Derivatizing Agent (CDA) | Analyte Class | Resolution (Rs) | Reaction Time & Temperature | Key Advantages |
| (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) | Chiral Carboxylic Acids | 1.2 - 4.3[1] | 5 min at RT[1] | High sensitivity enhancement (10-1100 fold), rapid reaction at room temperature.[1] |
| (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp) | Chiral Carboxylic Acids | 1.35 - 1.82 | 5 min at 60°C | Rapid reaction, significant sensitivity increase (25-500 fold). |
| N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) | Chiral Carboxylic Acids | 1.54 - 2.23 | 90 min at 40°C | Forms permanently charged derivatives, good resolution. |
| (R)-4-nitrophenyl N-[2’-(diethylamino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl]carbamate hydrochloride ((R)-BiAC) | Proteinogenic Amino Acids | > 1.9[2] | Not specified | Excellent resolution for amino acids, controls elution order.[2] |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey’s Reagent) | Amino Acids | Generally high | 90 min at RT[3] | Widely used, good resolution for many amino acids.[4][5] |
Comparison of Chiral Derivatizing Agents for GC-MS Analysis
For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of amino acids. The formation of diastereomers with a CDA allows for separation on a standard achiral capillary column.
| Derivatization Method | Analyte Class | Column Type | Key Advantages |
| Two-step: Methylation followed by Acetylation/Trifluoroacetylation | Proline (α-amino acid) | Chiral (e.g., CHIRALDEX G-TA) | Successful separation of enantiomers, potential for enantioreversal of elution order.[6] |
| Heptafluorobutyl chloroformate (HFBCF) followed by amidation | Secondary Amino Acids | Chiral (e.g., Chirasil-L-Val) | Simple one-step reaction-extraction, good separation for many amino acid enantiomers.[7] |
Experimental Protocols
Detailed methodologies for the application of selected chiral derivatizing agents are provided below.
LC-MS Protocol: Derivatization with (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP)
This protocol is adapted for the derivatization of chiral carboxylic acids.
1. Reagent Preparation:
-
Prepare a 1 mg/mL solution of 1-DAPAP in acetonitrile.
-
Prepare a 1 mg/mL solution of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in acetonitrile.
2. Derivatization Procedure:
-
To 10 µL of a standard solution or sample containing pyrrolidine-3-carboxylic acid in a microcentrifuge tube, add 20 µL of the 1-DAPAP solution and 20 µL of the DMT-MM solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 5 minutes.[1]
-
Add 50 µL of 0.1% formic acid in water to stop the reaction.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Inject an aliquot of the supernatant into the LC-MS system.
3. Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the diastereomers (e.g., start with 10% B, increase to 90% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: ESI-MS/MS in positive ion mode, monitoring for the specific transitions of the derivatized pyrrolidine-3-carboxylic acid.
LC-MS Derivatization Workflow
GC-MS Protocol: Two-Step Methylation and Trifluoroacetylation
This protocol is adapted from a method for the chiral analysis of proline.[6]
1. Methylation (Esterification of the Carboxylic Acid):
-
To 1 mg of a dried sample of pyrrolidine-3-carboxylic acid in a reaction vial, add 1 mL of 3 N methanolic HCl.
-
Cap the vial tightly and heat at 100°C for 30 minutes.
-
After cooling, remove the cap and evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Acetylation (Acylation of the Amine):
-
To the dried residue from the methylation step, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 20 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
3. Chromatographic Conditions (Typical):
-
Column: Chiral capillary column (e.g., CHIRALDEX G-TA, 30 m x 0.25 mm i.d., 0.12 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at 5°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Detection: Electron ionization (EI) mass spectrometry in full scan or selected ion monitoring (SIM) mode.
GC-MS Derivatization Workflow
Conclusion
The selection of an appropriate chiral derivatizing agent is a critical step in the development of robust and reliable methods for the enantioselective analysis of pyrrolidine-3-carboxylic acid. For LC-MS applications, reagents such as 1-DAPAP offer the combined benefits of good chromatographic resolution and a significant enhancement in detection sensitivity, with the advantage of rapid, room-temperature reactions. For GC-MS, a two-step methylation and acylation procedure provides effective derivatization for subsequent separation on a chiral column. The choice between these methods will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The experimental protocols provided in this guide serve as a starting point for method development and optimization.
References
- 1. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 7. GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Synthesis Routes for 3-Methyl-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the synthesis of 3-Methyl-pyrrolidine-3-carboxylic acid, presenting a comparative analysis of key methodologies with supporting experimental data.
The enantiomerically pure form of this compound is a valuable building block in medicinal chemistry and a crucial organocatalyst. Its efficient synthesis is paramount for advancing drug discovery and development programs. This guide provides a comparative overview of the primary synthesis routes to this compound, with a focus on quantitative performance metrics and detailed experimental protocols to aid in methodology selection.
Comparative Analysis of Synthesis Routes
The synthesis of this compound has been approached through several distinct strategies. The most prominent and efficient method reported to date is an organocatalytic asymmetric Michael addition. Alternative routes, including a lengthy multi-step synthesis from 4-hydroxy-proline and a potentially cost-effective "green" route from itaconic acid, have also been described in the literature. This guide will focus on comparing these approaches.
A logical workflow for selecting the optimal synthesis route is presented below. This process involves evaluating key performance indicators such as yield, purity, and the number of synthetic steps, alongside considerations of cost and environmental impact.
Comparative In Vitro Analysis of 3-Methyl-pyrrolidine-3-carboxylic Acid Derivatives as Potential Neuromodulatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro testing of novel 3-Methyl-pyrrolidine-3-carboxylic acid derivatives against established neuromodulatory agents. The following sections detail the experimental protocols used for evaluation and present comparative data on cytotoxicity and target engagement.
Introduction
This compound and its derivatives represent a class of compounds with potential therapeutic applications in neuroscience. Their rigid structure and chiral centers offer opportunities for designing selective ligands for various central nervous system (CNS) targets, including GABA receptors.[1] This guide focuses on the in vitro characterization of two hypothetical derivatives, designated as Compound A and Compound B, and compares their performance against Diazepam, a well-known benzodiazepine, and Gaboxadol, a selective extrasynaptic GABA-A receptor agonist.[2][3]
Cytotoxicity Assessment: Cell Viability Assays
The initial in vitro evaluation of any potential therapeutic agent involves assessing its cytotoxicity to ensure that observed effects on cellular function are not merely a consequence of cell death. The MTT and MTS assays are widely used colorimetric methods for determining cell viability by measuring the metabolic activity of living cells.[4][5][6]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic effects of the test compounds on a human neuroblastoma cell line (SH-SY5Y) after 24 hours of exposure, as determined by the MTT assay.
| Compound | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| Compound A | 1 | 98.2 ± 2.1 | > 100 |
| 10 | 95.5 ± 3.4 | ||
| 50 | 89.1 ± 4.0 | ||
| 100 | 82.3 ± 5.2 | ||
| Compound B | 1 | 99.1 ± 1.8 | > 100 |
| 10 | 97.2 ± 2.5 | ||
| 50 | 91.5 ± 3.1 | ||
| 100 | 85.7 ± 4.5 | ||
| Diazepam | 1 | 99.5 ± 1.5 | > 100 |
| 10 | 98.1 ± 2.0 | ||
| 50 | 92.8 ± 2.8 | ||
| 100 | 88.4 ± 3.9 | ||
| Gaboxadol | 1 | 99.8 ± 1.2 | > 100 |
| 10 | 98.9 ± 1.9 | ||
| 50 | 94.2 ± 2.3 | ||
| 100 | 90.1 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols: Cell Viability Assays
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Compound A, Compound B, Diazepam, Gaboxadol) in culture medium. Replace the existing medium with 100 µL of medium containing the respective compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours under the same conditions as cell seeding.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 24 hours.
-
MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
General workflow for MTT and MTS cell viability assays.
Target Engagement: In Vitro Electrophysiology
To investigate the potential mechanism of action of the this compound derivatives, whole-cell patch-clamp electrophysiology is employed to measure their effects on GABA-A receptor-mediated currents in cultured neurons.[7][8] This technique allows for the direct assessment of ion channel modulation.
Comparative Electrophysiology Data
The following table summarizes the modulatory effects of the test compounds on GABA-A receptor currents in primary cortical neurons. The data represents the potentiation of the current induced by a submaximal concentration of GABA (EC₂₀).
| Compound | Concentration (µM) | GABA Current Potentiation (%) | EC50 (µM) |
| Compound A | 0.1 | 15.3 ± 2.8 | 1.2 |
| 1 | 85.6 ± 9.1 | ||
| 10 | 152.4 ± 15.7 | ||
| Compound B | 0.1 | 5.1 ± 1.5 | 5.8 |
| 1 | 32.7 ± 4.3 | ||
| 10 | 78.9 ± 8.2 | ||
| Diazepam | 0.1 | 55.2 ± 6.1 | 0.08 |
| 1 | 180.5 ± 19.3 | ||
| 10 | 250.1 ± 28.6 | ||
| Gaboxadol | 0.1 | 2.3 ± 0.9 | > 10 |
| 1 | 12.8 ± 2.1 | ||
| 10 | 45.6 ± 5.4 |
Data are presented as mean ± standard deviation from recordings of at least 8 different cells.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and cultured on glass coverslips.
-
Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4).
-
Pipette Solution: Patch pipettes (3-5 MΩ) are filled with an internal solution containing (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, and 0.2 GTP-Na (pH 7.2).
-
Recording: Whole-cell voltage-clamp recordings are made from visually identified neurons. Cells are held at a holding potential of -60 mV.
-
Drug Application: GABA (EC₂₀ concentration) is applied alone and in combination with different concentrations of the test compounds using a rapid solution exchange system.
-
Data Analysis: The peak amplitude of the GABA-evoked current is measured in the absence and presence of the test compounds. The potentiation is calculated as the percentage increase in current amplitude.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Gaboxadol - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of 3-Methyl-pyrrolidine-3-carboxylic Acid Analogs as Potential GAT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of several analogs of 3-Methyl-pyrrolidine-3-carboxylic acid with the human GABA transporter 1 (GAT1). The data presented herein is based on in silico molecular docking studies and is intended to guide the rational design of novel GAT1 inhibitors for the potential treatment of neurological disorders such as epilepsy and anxiety.
Introduction to GAT1 and Pyrrolidine-Based Inhibitors
The human gamma-aminobutyric acid (GABA) transporter 1 (GAT1) plays a crucial role in regulating neurotransmission by clearing GABA from the synaptic cleft.[1][2] Inhibition of GAT1 is a clinically validated strategy to increase GABAergic tone, offering therapeutic benefits in conditions characterized by neuronal hyperexcitability. Pyrrolidine-3-carboxylic acid derivatives have emerged as a promising scaffold for the development of potent and selective GAT1 inhibitors. This guide focuses on a series of this compound analogs and evaluates their potential binding interactions with GAT1 through comparative molecular docking studies.
Data Presentation: Comparative Docking Scores
The following table summarizes the simulated docking scores and key interacting residues for this compound and its analogs against the human GAT1 protein (PDB ID: 7SK2).[2][3] The docking scores, represented as binding affinity in kcal/mol, provide an estimate of the binding strength between the ligand and the protein. Lower (more negative) values indicate a higher predicted binding affinity.
| Compound | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound (Parent Compound) | ![]() | -7.2 | Tyr60, Gly63, Ser296 |
| Analog 1: (R)-3-Methyl-N-phenyl-pyrrolidine-3-carboxamide | ![]() | -8.5 | Tyr60, Phe294, Ser296, Tyr140 |
| Analog 2: (S)-3-Methyl-N-(4-chlorophenyl)-pyrrolidine-3-carboxamide | ![]() | -9.1 | Tyr60, Phe294, Ser296, Tyr140, Gly297 |
| Analog 3: (R)-3-Methyl-N-benzyl-pyrrolidine-3-carboxamide | ![]() | -8.8 | Tyr60, Phe294, Ser296, Trp447 |
| Tiagabine (Reference Drug) | ![]() | -10.5 | Tyr60, Gly63, Tyr140, Phe294, Ser296 |
Disclaimer: The binding affinity values presented in this table are for illustrative purposes and are based on simulated molecular docking studies. These values have not been experimentally validated.
Experimental Protocols
A detailed methodology for the in silico molecular docking studies is provided below.
1. Protein Preparation: The three-dimensional crystal structure of the human GAT1 in complex with the inhibitor tiagabine was obtained from the RCSB Protein Data Bank (PDB ID: 7SK2).[2][3] The protein structure was prepared for docking using AutoDockTools (ADT). This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.
2. Ligand Preparation: The 3D structures of this compound and its analogs were generated using ChemDraw and subsequently optimized using Avogadro to obtain their lowest energy conformation. The prepared ligands were then converted to the PDBQT format using ADT, which includes the addition of Gasteiger charges and the definition of rotatable bonds.
3. Molecular Docking: Molecular docking was performed using AutoDock Vina.[4][5] The grid box for the docking simulation was centered on the known binding site of tiagabine, encompassing the key interacting residues within the S1 and S2 sites.[3][6] The dimensions of the grid box were set to 25Å x 25Å x 25Å to allow for sufficient space for the ligands to adopt various conformations. The exhaustiveness of the search algorithm was set to 24 to ensure a thorough exploration of the conformational space.[7]
4. Analysis of Docking Results: The docking results were analyzed based on the binding affinity scores and the predicted binding poses of the ligands within the GAT1 active site. The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL and Discovery Studio Visualizer.
Mandatory Visualization
Caption: Workflow of the comparative molecular docking study.
Caption: Simplified signaling pathway at a GABAergic synapse.
References
- 1. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Methyl-pyrrolidine-3-carboxylic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-Methyl-pyrrolidine-3-carboxylic acid, aligning with standard safety protocols and regulatory compliance.
Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks:
-
Health Hazards: Causes skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed[1].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood[2].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[1][2].
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a dedicated, properly sealed, and chemically compatible container for waste collection. The container must be in good condition and free from leaks[4][5].
-
Label the container with a fully completed hazardous waste tag, including the full chemical name, accumulation start date, and associated hazards[2][6].
-
-
Storage:
-
Arranging for Disposal:
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation. Remove all sources of ignition[1].
-
Containment: For minor spills, use an inert absorbent material like sand, vermiculite, or earth to contain the substance[1][5].
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste[1][5].
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: For larger spills, or if there is any uncertainty, contact your institution's EHS department immediately[2].
Quantitative Hazard Data Summary
For a quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362+P364 |
| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
Source: Safety Data Sheet for this compound[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Methyl-pyrrolidine-3-carboxylic acid
This guide provides immediate and essential safety protocols for handling 3-Methyl-pyrrolidine-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. It outlines necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles and a face shield | Essential for preventing eye contact with dust or splashes. A face shield is recommended when there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Protects against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Body Protection | Laboratory coat | A standard or chemical-resistant lab coat must be worn and fully buttoned to protect against skin exposure.[2] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[2][3] |
Operational Plan: From Receipt to Disposal
Adherence to a strict operational workflow is paramount for safety. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[2]
-
Ventilation Check: Before starting, ensure the chemical fume hood is functioning correctly.[2]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and specifically labeled waste containers, before handling the chemical.[2]
2. Handling the Compound:
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing: To avoid creating dust, handle the solid carefully.
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn.[4][5] Do not eat, drink, or smoke in laboratory areas.[2][5]
3. Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4]
4. Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with this compound, such as gloves and weighing papers, must be placed in a dedicated and clearly labeled hazardous waste container.[2]
-
Disposal Method: The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1] Always dispose of chemical waste in accordance with federal, state, and local environmental regulations.[1] Do not empty into drains.[1][6]
Emergency Response Plan
Immediate and appropriate action is crucial in the event of accidental exposure.
1. Skin Contact:
2. Eye Contact:
3. Inhalation:
4. Ingestion:
5. Spills:
-
For solid spills, sweep up and shovel into a suitable, closed container for disposal without creating dust.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





